3,5-Dimethyl-4-isopropoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-dimethyl-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNXDCMAFEMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584428 | |
| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-16-4 | |
| Record name | B-[3,5-Dimethyl-4-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 849062-16-4
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.
Core Chemical and Physical Data
This compound is a white to off-white crystalline solid. The compound is valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 849062-16-4 | [1][2] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| Molecular Weight | 208.06 g/mol | [3] |
| Melting Point | 182-187 °C (literature) | [3] |
| Purity | 85.0-99.8% | [1] |
| Appearance | White to off-white crystalline powder | [3] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl structures.[4] This reaction is widely employed in the pharmaceutical industry for the creation of complex molecules, including kinase inhibitors.[3][5]
The general principle of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide.[6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[6]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 3,5-dimethyl-4-isopropoxyphenyl moiety) to the palladium center.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
-
Aryl halide (1.0 equivalent)
-
This compound (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol %)
-
Base (e.g., anhydrous potassium carbonate [K₂CO₃], 2.0–3.0 equivalents)
-
Degassed solvent system (e.g., toluene/ethanol mixture, or 1,4-dioxane/water)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, the palladium catalyst, and the base.[6]
-
Add the degassed solvent system to the flask.[6]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[6]
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[6]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography to obtain the pure biaryl derivative.[6]
Role in Kinase Inhibitor Drug Discovery
Kinase inhibitors are a major class of targeted cancer therapies.[8] The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8] The synthesis of small molecule kinase inhibitors often relies on the construction of complex heterocyclic and biaryl scaffolds.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for synthesizing these scaffolds. Boronic acids, such as this compound, serve as crucial building blocks for introducing specific aryl moieties that can interact with the ATP-binding site or allosteric sites of kinases. The development of novel kinase inhibitors may provide new avenues for the treatment of various cancers.[9]
While a specific signaling pathway directly modulated by a compound synthesized from this compound is not detailed in the provided search results, a generalized kinase signaling pathway is depicted below to illustrate the context in which such inhibitors function.
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Signal transduction pathway targets for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents [patents.google.com]
3,5-Dimethyl-4-isopropoxyphenylboronic acid molecular weight
An In-Depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the physicochemical properties, including its molecular weight, and presents a representative synthetic protocol and characterization methods. Furthermore, it discusses the significant applications of this class of compounds, particularly in medicinal chemistry and as a key reagent in Suzuki-Miyaura cross-coupling reactions.
Introduction
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom.[1][2][3] They are widely utilized in organic chemistry as essential building blocks and synthetic intermediates due to their stability, versatile reactivity, and relatively low toxicity.[3] A prime example of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][4]
This compound, with its specific substitution pattern, offers unique steric and electronic properties that can be leveraged in the synthesis of complex organic molecules. These attributes make it a valuable reagent in the development of pharmaceuticals and advanced materials.[4] Boron-containing compounds, in general, have seen a surge in interest within medicinal chemistry, with several boronic acid-based drugs approved for clinical use.[3][5] The boronic acid moiety can form reversible covalent bonds with diols, a property that is exploited in sensor technology and drug delivery systems.[4]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇BO₃ | [6][7] |
| Molecular Weight | 208.06 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 206-210 °C (lit.) | [6][7] |
| CAS Number | 849062-16-4 | [6][7] |
Experimental Protocols
The following sections describe a representative synthesis and characterization workflow for this compound. These protocols are based on general methods for the synthesis of arylboronic acids and may require optimization for specific laboratory conditions.
Synthesis of this compound
This procedure outlines the synthesis via the formation of a Grignard reagent followed by reaction with a trialkyl borate.
Materials:
-
1-Bromo-3,5-dimethyl-4-isopropoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 1-bromo-3,5-dimethyl-4-isopropoxybenzene in anhydrous THF dropwise. Initiate the reaction if necessary (e.g., with a heat gun or a small crystal of iodine). Once the reaction starts, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
-
Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Add trimethyl borate dropwise, ensuring the internal temperature does not rise significantly.[8] After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M hydrochloric acid.[8] Stir the biphasic mixture vigorously for one hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[9]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9] Filter the solution and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The characteristic signals for the aromatic protons, the methyl groups, the isopropyl group, and the boronic acid hydroxyl protons should be present and have the correct integrations and multiplicities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
-
Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value. A sharp melting range is indicative of high purity.
-
Chromatography: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the purity of the product and monitor the progress of the reaction.[10]
Visualization of Key Structures and Processes
Diagrams are essential for visualizing molecular structures and experimental workflows.
Caption: Chemical structure of this compound.
Caption: General workflow for the synthesis of arylboronic acids.
Conclusion
This compound is a compound of significant interest in modern organic synthesis and medicinal chemistry. Its calculated molecular weight of 208.06 g/mol is a key parameter for its use in quantitative chemical synthesis. The protocols outlined in this guide provide a framework for its preparation and characterization, enabling researchers to utilize this versatile reagent in their work. The continued exploration of boronic acids and their derivatives is expected to lead to the development of novel therapeutics and advanced functional materials.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 849062-16-4 [sigmaaldrich.com]
- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 8. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-isopropoxyphenylboronic acid, with CAS number 849062-16-4, is an organoboron compound that serves as a valuable building block in organic synthesis. Its structural features, namely the boronic acid functional group and the substituted phenyl ring, make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including many pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and applications of this specific boronic acid derivative.
Core Chemical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. It is important to distinguish this compound from its close analogue, 3,5-Dimethyl-4-propoxyphenylboronic acid (CAS 357611-51-9), as data for the latter is more readily available and may be mistakenly attributed.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 849062-16-4 | |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| Molecular Weight | 208.06 g/mol | |
| Appearance | White to off-white solid (presumed) | General knowledge of arylboronic acids |
| Melting Point | Data not available. For comparison, the similar 3,5-Dimethyl-4-propoxyphenylboronic acid has a melting point of 182-187 °C. | |
| Boiling Point | A listed value of 206-210 °C is likely inaccurate for a solid boronic acid.[1] | |
| Solubility | Data not available. Generally, arylboronic acids have limited solubility in water and are soluble in many organic solvents such as THF, dioxane, and DMF. | General knowledge of arylboronic acids |
| pKa | Data not available. Phenylboronic acids typically have pKa values in the range of 8-9. | General knowledge of arylboronic acids |
Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the two aromatic protons, a septet for the isopropyl CH, a doublet for the isopropyl methyl groups, a singlet for the two aromatic methyl groups, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Expected signals would include distinct peaks for the aromatic carbons (including the carbon bearing the boron atom, which can sometimes be difficult to observe), the isopropyl methine and methyl carbons, and the aromatic methyl carbons.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis and use of this compound are not widely published. However, general and well-established procedures for the synthesis of arylboronic acids and their application in Suzuki-Miyaura coupling can be adapted.
Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
General Protocol for the Synthesis of an Arylboronic Acid:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of the corresponding aryl halide (in this case, 1-bromo-4-isopropoxy-2,6-dimethylbenzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise. The reaction is typically initiated with a small crystal of iodine or by gentle heating.
-
Borylation: The freshly prepared Grignard reagent is cooled (e.g., to -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., HCl or H₂SO₄) at a low temperature.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the arylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a suitable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: A suitable solvent or solvent mixture is added. Common choices include toluene, dioxane, DMF, or aqueous mixtures with these solvents.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and filtered to remove insoluble materials. The filtrate is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthesis workflow for this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place, away from oxidizing agents. Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines. It is recommended to store them under an inert atmosphere. One supplier suggests storage at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years).
Conclusion
This compound is a specialized arylboronic acid with significant potential as a building block in organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura coupling reaction. While specific, experimentally-verified data on some of its physical and chemical properties are limited in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of arylboronic acids. The general protocols provided in this guide offer a starting point for its synthesis and application in cross-coupling reactions. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best results.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
This technical guide details a proposed multi-step synthesis route for this compound, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The synthesis commences with the preparation of 3,5-dimethylphenol, followed by regioselective bromination, etherification to introduce the isopropyl group, and finally, the formation of the boronic acid moiety.
Overall Synthesis Workflow
The proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed four-step synthesis of this compound.
Step 1: Synthesis of 3,5-Dimethylphenol
The industrial preparation of 3,5-dimethylphenol often utilizes the catalytic aromatization of isophorone. Various catalysts and reaction conditions have been reported to achieve this transformation with high yields.
Experimental Protocol: Catalytic Aromatization of Isophorone
This protocol is based on a generalized procedure described in the literature for the gas-phase conversion of isophorone to 3,5-dimethylphenol.[1][2][3][4]
-
Catalyst Preparation: A chromium-nickel-steel alloy catalyst (e.g., 18/8 type) or a catalyst comprising one or more rare earth metals on an alumina support can be used.[1][2] The catalyst is packed into a fixed-bed reactor.
-
Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 450-650 °C.[1][3]
-
Reaction Execution: Isophorone is vaporized and passed over the catalyst bed, often with a carrier gas like nitrogen. The reaction can be carried out at atmospheric or slightly superatmospheric pressure.[1]
-
Work-up and Purification: The product stream exiting the reactor is condensed. The resulting liquid is then purified by vacuum distillation to isolate 3,5-dimethylphenol.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Isophorone | [1][2][3][4] |
| Product | 3,5-Dimethylphenol | [1][2][3][4] |
| Catalyst | Cr₂O₃-Al₂O₃ with K₂O promoter | [4] |
| Reaction Temperature | 550-650 °C | [3] |
| Isophorone Conversion | > 90% | [3] |
| Yield of 3,5-Dimethylphenol | > 75% | [3] |
Step 2: Regioselective Bromination of 3,5-Dimethylphenol
The hydroxyl and two methyl groups of 3,5-dimethylphenol direct electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methyl groups, bromination is expected to occur predominantly at the para-position (position 4).
Experimental Protocol: Bromination of 3,5-Dimethylphenol
This protocol is a general procedure for the regioselective bromination of phenols.
-
Reaction Setup: 3,5-Dimethylphenol is dissolved in a suitable solvent, such as acetonitrile.
-
Reagent Addition: A brominating agent, such as N-bromosuccinimide (NBS) or trimethylsilyl bromide (TMSBr) in the presence of an oxidizing agent, is added to the solution at room temperature.[5]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product, 4-bromo-3,5-dimethylphenol, can be purified by column chromatography or recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethylphenol | |
| Product | 4-Bromo-3,5-dimethylphenol | [6] |
| Brominating Agent | TMSBr with (4‐ClC₆H₄)₂SO | [5] |
| Solvent | Acetonitrile | [5] |
| Temperature | Room Temperature | [5] |
| Selectivity (para/ortho) | Up to 99:1 | [5] |
Step 3: Williamson Ether Synthesis of 4-Bromo-3,5-dimethylphenol
The phenolic hydroxyl group of 4-bromo-3,5-dimethylphenol is converted to an isopropoxy group via a Williamson ether synthesis.
Experimental Protocol: Isopropylation of 4-Bromo-3,5-dimethylphenol
This protocol is based on a general procedure for the Williamson ether synthesis.[7]
-
Reaction Setup: 4-Bromo-3,5-dimethylphenol is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenol.
-
Alkylating Agent Addition: 2-Bromopropane or 2-iodopropane is added to the reaction mixture. The reaction is typically heated to facilitate the substitution.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added. The product, 4-bromo-2,6-dimethyl-1-isopropoxybenzene, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.
Quantitative Data
| Parameter | Value |
| Starting Material | 4-Bromo-3,5-dimethylphenol |
| Reagents | 2-Bromopropane, K₂CO₃ |
| Solvent | Acetone or DMF |
| Product | 4-Bromo-2,6-dimethyl-1-isopropoxybenzene |
Step 4: Formation of this compound
The final step involves the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through the formation of a Grignard reagent followed by reaction with a trialkyl borate.
Experimental Protocol: Grignard Reaction and Borylation
This protocol is adapted from a general procedure for the synthesis of arylboronic acids from aryl bromides.[8]
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are placed.
-
A solution of 4-bromo-2,6-dimethyl-1-isopropoxybenzene in anhydrous tetrahydrofuran (THF) or diethyl ether is added dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. The reaction is maintained at a gentle reflux.
-
-
Borylation:
-
The freshly prepared Grignard reagent is cooled (e.g., to -78 °C).
-
A solution of trimethyl borate or triisopropyl borate in anhydrous THF is added dropwise at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by recrystallization.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2,6-dimethyl-1-isopropoxybenzene | |
| Reagents | Magnesium, Trimethyl borate | [8] |
| Solvent | Anhydrous THF or Diethyl ether | [8] |
| Product | This compound |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.
References
- 1. US3641166A - Process for preparing 3 5-dimethylphenol from isophorone - Google Patents [patents.google.com]
- 2. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]
- 3. CN104355969A - Preparation method of 3, 5-dimethylphenol - Google Patents [patents.google.com]
- 4. CN102675051B - Energy-saving 3, 5-dimethyl phenol production process - Google Patents [patents.google.com]
- 5. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 6. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ERIC - EJ1243315 - A Multioutcome Experiment for the Williamson Ether Synthesis, Journal of Chemical Education, 2020-Feb [eric.ed.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic and Synthetic Profile of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-isopropoxyphenylboronic acid is an organic compound of interest in medicinal chemistry and organic synthesis. Its structural features, including the boronic acid moiety and the substituted phenyl ring, make it a potential building block for the synthesis of complex molecules with diverse biological activities. Boronic acids are well-established as key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The isopropoxy and dimethyl substitutions on the phenyl ring can influence the compound's steric and electronic properties, potentially modulating its reactivity and the properties of its derivatives. This guide offers a comprehensive summary of available spectroscopic data for analogous compounds and a proposed experimental workflow for the synthesis and characterization of the title compound.
Spectroscopic Data of Structural Analogs
Due to the absence of published experimental data for this compound, this section presents spectroscopic data for two close structural analogs: 3,5-Dimethyl-4-propoxyphenylboronic acid and 3-Isopropoxyphenylboronic acid . This information can serve as a valuable reference for the characterization of the title compound.
Spectroscopic Data for 3,5-Dimethyl-4-propoxyphenylboronic acid
Table 1: General Properties of 3,5-Dimethyl-4-propoxyphenylboronic acid
| Property | Value |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 187 °C (lit.)[1] |
| CAS Number | 357611-51-9 |
Table 2: Predicted Mass Spectrometry Data for 3,5-Dimethyl-4-propoxyphenylboronic acid [2]
| Adduct | m/z |
| [M+H]⁺ | 209.13436 |
| [M+Na]⁺ | 231.11630 |
| [M-H]⁻ | 207.11980 |
Spectroscopic Data for 3-Isopropoxyphenylboronic acid catechol ester
Table 3: ¹H NMR Data for 3-Isopropoxyphenylboronic acid catechol ester (500 MHz, CDCl₃) [3]
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |
| 7.64 | d | 7.0 | Aromatic CH |
| 7.60 | d | 2.0 | Aromatic CH |
| 7.38 | dd | 8.0, 7.5 | Aromatic CH |
| 7.30 | m | - | Aromatic CH |
| 7.11 | m | - | Aromatic CH |
| 7.09 | ddd | 8.0, 2.5, 1.0 | Aromatic CH |
| 4.64 | septet | 6.0 | O-CH(CH₃)₂ |
| 1.37 | d | 6.0 | O-CH(CH₃)₂ |
Table 4: ¹³C NMR Data for 3-Isopropoxyphenylboronic acid catechol ester (125 MHz, DMSO-d₆) [3]
| Chemical Shift (δ/ppm) | Assignment |
| 157.2 | Aromatic C-O |
| 145.2 | Aromatic C |
| 129.4 | Aromatic CH |
| 126.6 | Aromatic CH |
| 121.1 | Aromatic CH |
| 120.1 | Aromatic CH |
| 118.3 | Aromatic CH |
| 116.0 | Aromatic CH |
| 69.4 | O-CH(CH₃)₂ |
| 22.2 | O-CH(CH₃)₂ |
Table 5: High-Resolution Mass Spectrometry (HRMS) Data for 3-Isopropoxyphenylboronic acid catechol ester [3]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 255.1187 | 255.1193 |
Table 6: Infrared (IR) Spectroscopy Data for 3-Isopropoxyphenylboronic acid catechol ester (Solid, ATR) [3]
| Wavenumber (cm⁻¹) | Assignment |
| 3070, 2987, 2973, 2929, 2881 | C-H stretching |
| 1567, 1471 | Aromatic C=C stretching |
| 1425 | O-H bending (boronic acid) |
| 1369 | B-O stretching |
| 1290, 1241, 1216 | C-O stretching |
Proposed Synthesis and Characterization Workflow
The synthesis of this compound can be plausibly achieved through a two-step process starting from 2,6-dimethylphenol. The proposed workflow is illustrated in the diagram below.
Experimental Protocols
The following are detailed, generalized methodologies for the proposed synthesis and the essential characterization techniques.
Synthesis of 1-bromo-4-isopropoxy-3,5-dimethylbenzene (Precursor)
-
Bromination of 2,6-dimethylphenol: To a solution of 2,6-dimethylphenol in carbon tetrachloride, add N-bromosuccinimide portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-bromo-2,6-dimethylphenol.
-
Williamson Ether Synthesis: To a solution of 4-bromo-2,6-dimethylphenol in acetone, add potassium carbonate and 2-bromopropane. The mixture is heated to reflux and stirred for several hours until the starting material is consumed. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography to afford 1-bromo-4-isopropoxy-3,5-dimethylbenzene.
Synthesis of this compound
A general procedure for the synthesis of arylboronic acids from aryl bromides is as follows:
-
Lithiation: Dissolve 1-bromo-4-isopropoxy-3,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Borylation: To the resulting organolithium solution, add triisopropyl borate dropwise at -78 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) at 0 °C. The mixture is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude boronic acid is purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexanes and ethyl acetate) to yield pure this compound.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.
-
The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal.
-
The spectra are typically recorded over a range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).
-
References
1H NMR spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, aimed at researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for spectral analysis.
Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR spectral data for this compound. The chemical shifts (δ) are estimated based on analogous compounds and are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity of each signal is also predicted.
| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
| B(OH)₂ | 4.5 - 5.5 | Broad Singlet | 2H |
| Ar-H | ~7.5 | Singlet | 2H |
| O-CH(CH₃)₂ | 4.5 - 4.7 | Septet | 1H |
| Ar-CH₃ | ~2.3 | Singlet | 6H |
| O-CH(CH₃)₂ | ~1.3 | Doublet | 6H |
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard procedure for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal resolution.[1][2]
-
The spectrometer should be properly tuned and shimmed for the specific sample to achieve optimal magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.
-
Acquisition Time: An acquisition time of 3-4 seconds will provide good resolution.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for a ¹H NMR spectrum.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the proton-proton connectivities.
Workflow for ¹H NMR Spectral Analysis
The following diagram illustrates a logical workflow for the acquisition and interpretation of a ¹H NMR spectrum.
Caption: A flowchart of the 1H NMR analysis process.
References
Technical Guide: 13C NMR of 3,5-Dimethyl-4-isopropoxyphenylboronic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted 13C NMR Chemical Shifts
Precise 13C NMR data for 3,5-Dimethyl-4-isopropoxyphenylboronic acid is not available in the cited literature. However, by examining the data for structurally similar compounds, we can predict the approximate chemical shifts. The following table summarizes the experimental 13C NMR data for 3-isopropoxyphenylboronic acid and 3,5-dimethylphenol, which serve as valuable reference points.
| Carbon Atom Assignment | Predicted Chemical Shift (δ/ppm) for this compound | 3-isopropoxyphenylboronic acid (in DMSO-d6)[1] | 3,5-dimethylphenol (in CDCl3)[2] |
| C-B(OH)₂ | Not typically observed | Not detected | - |
| C-O | ~155-158 | 157.2 | 155.0 |
| C-H (aromatic) | ~115-130 | 129.4, 126.6, 121.1, 120.1, 118.3, 116.0 | 122.6, 113.1 |
| C-CH₃ (aromatic) | ~138-140 | - | 139.5 |
| -C H(CH₃)₂ | ~69-71 | 69.4 | - |
| -CH(C H₃)₂ | ~21-23 | 22.2 | - |
| Ar-C H₃ | ~20-22 | - | 21.1 |
Note: The carbon atom attached to the boron atom is often not observed in 13C NMR spectra due to quadrupolar relaxation.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clarity in spectral assignment.
Caption: Molecular structure of this compound.
Experimental Protocols
The following is a generalized experimental protocol for obtaining a 13C NMR spectrum of an arylboronic acid.
3.1. Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of the arylboronic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as boronic acids can form oligomers, which may lead to broad and poorly resolved spectra. Deuterated methanol is often a good choice for minimizing these effects.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
3.2. NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[3]
-
Probe Tuning: The NMR probe should be tuned to the 13C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or similar) should be used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for carbon atoms in arylboronic acids.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve a good signal-to-noise ratio.
-
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be manually phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[4]
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the acquisition and analysis of a 13C NMR spectrum for an arylboronic acid.
References
Mass Spectrometry of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a key intermediate in organic synthesis and drug discovery. The document outlines its chemical properties, predicted mass spectral behavior, and detailed experimental protocols for its analysis by liquid chromatography-mass spectrometry (LC-MS). It includes predicted fragmentation patterns, quantitative data for expected ions, and workflows to facilitate its characterization and quantification in complex matrices. This guide is intended for researchers and scientists in the pharmaceutical and chemical industries who require robust analytical methods for boronic acid derivatives.
Introduction
This compound is an important building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its unique structure, featuring a substituted phenyl ring with a boronic acid moiety, makes it a valuable reagent in the development of novel therapeutic agents. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in reaction monitoring and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the analysis of this and related boronic acid compounds.
This guide details the expected mass spectrometric behavior of this compound, providing predicted data and standardized protocols to aid in its analysis.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| CAS Number | 849062-16-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 206-210°C |
Mass Spectrometric Analysis
The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form cyclic anhydrides (boroxines) and adducts. Electrospray ionization (ESI) is a suitable technique for the analysis of this compound, typically in negative ion mode due to the acidic nature of the boronic acid group.
Predicted Ionization and Adduct Formation
In ESI-MS, this compound is expected to be readily ionized. The following table summarizes the predicted mass-to-charge ratios (m/z) for various expected adducts and ions in both positive and negative ionization modes.
| Ion/Adduct | Predicted m/z | Ionization Mode |
| [M-H]⁻ | 207.120 | Negative |
| [M+HCOO]⁻ | 253.125 | Negative |
| [M+CH₃COO]⁻ | 267.141 | Negative |
| [M+H]⁺ | 209.134 | Positive |
| [M+Na]⁺ | 231.116 | Positive |
| [M+NH₄]⁺ | 226.161 | Positive |
| [M+K]⁺ | 247.090 | Positive |
| [M+H-H₂O]⁺ | 191.124 | Positive |
Predicted Fragmentation Pattern
While an experimental mass spectrum for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on its structure and the known fragmentation behavior of similar compounds. In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the deprotonated molecule ([M-H]⁻ at m/z 207.12) is expected to yield characteristic fragment ions.
The primary fragmentation pathways are likely to involve:
-
Loss of the isopropoxy group: Cleavage of the ether bond can result in the loss of isopropene (C₃H₆), leading to a fragment ion.
-
Cleavage of the C-B bond: The bond between the phenyl ring and the boron atom can cleave, resulting in fragments corresponding to the aromatic ring and the boronic acid moiety.
-
Loss of water: Dehydration of the boronic acid group is a common fragmentation pathway for this class of compounds.
Predicted Major Fragment Ions (from [M-H]⁻)
| Predicted m/z | Proposed Fragment Structure/Loss |
| 165.08 | [M-H - C₃H₆]⁻ |
| 147.07 | [M-H - C₃H₆ - H₂O]⁻ |
| 121.06 | [C₈H₉O]⁻ |
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization of these methods may be required for specific instrumentation and applications.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is designed for high-throughput analysis and is suitable for quantitative studies.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., triple quadrupole or high-resolution mass spectrometer).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
10.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantification.
MRM Transitions for Quantification:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 207.1 | 165.1 | 15 |
| 207.1 | 147.1 | 25 |
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for LC-MS analysis of the target compound.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important compound. The provided LC-MS method offers a robust and sensitive approach for its quantification, which is essential for quality control and various research applications in drug development and beyond.
An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid. Due to the limited availability of a direct experimental spectrum for this specific compound in public databases, this guide synthesizes data from structurally similar arylboronic acids to predict the characteristic absorption bands. This information is crucial for researchers involved in the synthesis, characterization, and application of novel boronic acid derivatives in fields such as medicinal chemistry and materials science.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The following table summarizes the predicted wavenumbers and their assignments based on data from related arylboronic acid compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3600-3200 | Broad, Medium-Strong | O-H stretching (free and H-bonded) | Boronic acid (-B(OH)₂) |
| ~3050-3000 | Medium-Weak | C-H stretching | Aromatic C-H |
| ~2975-2850 | Strong | C-H stretching | Aliphatic C-H (isopropyl & methyl) |
| ~1600 & ~1470 | Medium-Strong | C=C stretching | Aromatic ring |
| ~1385-1350 | Strong | B-O stretching | Boronic acid (-B-O) |
| ~1250-1200 | Strong | C-O stretching | Aryl-O-isopropyl ether |
| ~1170 | Medium | in-plane C-H bending | Aromatic C-H |
| ~850 | Strong | out-of-plane C-H bending | Aromatic C-H (substituted pattern) |
| ~700-600 | Broad, Weak | O-B-O bending | Boronic acid |
Experimental Protocol for FT-IR Analysis
This section outlines a detailed methodology for obtaining the FT-IR spectrum of this compound.
Objective: To acquire a high-quality FT-IR spectrum of the solid sample for structural characterization.
Materials and Equipment:
-
This compound (solid powder)
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer, Bruker)[1][2]
-
Attenuated Total Reflectance (ATR) accessory or Potassium Bromide (KBr) pellet press kit
-
Spatula
-
Mortar and pestle (if using KBr)
-
Sample holder
-
Nitrogen or dry air purge for the spectrometer
Procedure:
1. Sample Preparation (ATR Method - Recommended): a. Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. b. Place a small amount of the solid this compound powder directly onto the ATR crystal. c. Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. d. Collect the sample spectrum.
2. Sample Preparation (KBr Pellet Method): a. Dry a small quantity of spectroscopic grade KBr powder in an oven to remove any moisture. b. In a mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder. c. Transfer the powder to a pellet-forming die. d. Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. e. Place the KBr pellet in the sample holder of the FT-IR spectrometer.
3. Spectral Acquisition: a. Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample compartment. b. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide. c. Set the spectral acquisition parameters. Typical settings include:
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32 (to improve signal-to-noise ratio) d. Collect the background spectrum (without the sample). e. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
4. Data Processing: a. Perform baseline correction and smoothing if necessary. b. Identify and label the major absorption peaks. c. Compare the obtained peak positions with the expected values for the functional groups present in this compound.
Visualizations
Molecular Structure of this compound
The following diagram illustrates the chemical structure of the title compound, highlighting the key functional groups responsible for the characteristic IR absorptions.
Caption: Molecular structure of this compound.
References
X-ray Crystal Structure of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the methodologies and data pertinent to the X-ray crystal structure analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic acid and its derivatives. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this document provides a robust framework for its determination. The protocols and data presented are based on established practices for analogous boronic acid compounds, which are pivotal in organic synthesis and medicinal chemistry.[1] Boronic acids are recognized for their unique chemical characteristics, enabling reversible covalent interactions with biological targets, a feature that has propelled their use in drug development, most notably since the FDA approval of the proteasome inhibitor Bortezomib.[2][3]
Comparative Crystallographic Data
The following table summarizes hypothetical crystallographic data for this compound, based on typical values observed for structurally related phenylboronic acid derivatives. This data serves as a reference for what can be expected upon successful crystallographic analysis.
| Parameter | Hypothetical Value for this compound |
| Chemical Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 8.5 Å |
| b | 10.2 Å |
| c | 13.1 Å |
| α | 90° |
| β | 98.5° |
| γ | 90° |
| Cell Volume | 1120 ų |
| Z | 4 |
| Calculated Density | 1.23 g/cm³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 448 |
| Crystal Size | 0.25 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 10500 |
| Independent reflections | 2500 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.13 |
| Goodness-of-fit on F² | 1.05 |
Note: This table is illustrative. Actual values must be determined experimentally.
Experimental Protocols
The determination of the crystal structure of a novel compound such as this compound follows a systematic workflow, from synthesis to data analysis.[4]
Synthesis of this compound
A general method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Materials:
-
1-Bromo-3,5-dimethyl-4-isopropoxybenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated brine solution
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 1-bromo-3,5-dimethyl-4-isopropoxybenzene in anhydrous THF dropwise to the magnesium turnings to form the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate dropwise to the cooled Grignard reagent solution.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
X-ray Crystallography Workflow
1. Crystallization:
-
High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling methods.
-
A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.[5]
-
Data is collected using a single-crystal X-ray diffractometer equipped with a detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[5]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[5]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine unit cell parameters and integrate reflection intensities.[6]
-
The crystal structure is solved using software packages like SHELXS or Olex2, employing direct or Patterson methods.[5]
-
The initial structural model is refined using a full-matrix least-squares method on F², typically with anisotropic refinement for all non-hydrogen atoms.[6]
Visualizations
Experimental Workflow for Crystallographic Analysis
Caption: General workflow for X-ray crystal structure analysis.
Boronic Acid as a Serine Protease Inhibitor
Boronic acids are known to act as inhibitors of serine proteases, a mechanism relevant to drug development.[7][8] The diagram below illustrates this inhibitory interaction.
Caption: Mechanism of serine protease inhibition by boronic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: A Technical Guide
For Immediate Release
In the intricate world of pharmaceutical development and organic synthesis, understanding the physicochemical properties of key intermediates is paramount. This technical guide delves into the critical aspect of solubility for 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a vital building block in modern medicinal chemistry. While specific quantitative solubility data for this compound remains proprietary or not widely published, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for solubility determination, leveraging established methodologies for analogous boronic acids.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, directly influences critical downstream processes including reaction kinetics, purification, formulation, and ultimately, bioavailability. Poor solubility can present significant challenges, leading to increased development timelines and costs. Boronic acids, as a class of compounds, exhibit a wide range of solubility profiles that are highly dependent on the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1] The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, influencing their dissolution in various organic solvents.[1]
Understanding the Solubility of Boronic Acids: General Principles
The solubility of boronic acids in organic solvents is a complex interplay of factors. Generally, an increase in the hydrophobicity of the substituents on the phenyl ring will decrease solubility in polar solvents and increase it in nonpolar solvents. Conversely, the presence of polar functional groups can enhance solubility in polar solvents. It is also crucial to consider that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent environment, potentially complicating solubility measurements.[2]
Experimental Protocols for Solubility Determination
Precise and reproducible experimental methods are essential for characterizing the solubility of a compound. The two most common and reliable methods for determining the solubility of boronic acids are the dynamic (synthetic) method and the equilibrium (shake-flask) method.
Dynamic (Synthetic) Method
This method involves observing the temperature at which a solid solute dissolves in a solvent upon controlled heating.[1][2] It is a relatively fast and efficient method for generating solubility data across a range of temperatures.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to create a slurry of known composition.[1]
-
Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) with vigorous stirring to ensure homogeneity.[1]
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored using a laser probe or by visual inspection.[1][2]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1]
-
Data Collection: Repeat the procedure for various compositions to construct a solubility curve (mole fraction vs. temperature).[1]
Shake-Flask Method
The shake-flask method is a traditional and highly reliable technique for determining equilibrium solubility at a constant temperature.[3][4]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a temperature-controlled shaker bath) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Sample Separation: After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn, typically using a syringe filter to remove any undissolved solids.[3]
-
Analysis: The concentration of the dissolved boronic acid in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature.
Representative Solubility Data Table
While specific data for this compound is not available in the public domain, the following table illustrates how experimentally determined solubility data for a boronic acid analogue, Phenylboronic Acid, can be presented. This serves as a template for researchers to populate with their own experimental findings for the target compound.
| Solvent | Temperature (°C) | Solubility (mole fraction, x) | Method |
| Chloroform | 25 | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Shake-Flask |
| 3-Pentanone | 25 | Data to be determined | Shake-Flask |
| Dipropyl Ether | 25 | Data to be determined | Shake-Flask |
| Methylcyclohexane | 25 | Data to be determined | Shake-Flask |
| Chloroform | Various | Data to be determined | Dynamic |
| Acetone | Various | Data to be determined | Dynamic |
| 3-Pentanone | Various | Data to be determined | Dynamic |
| Dipropyl Ether | Various | Data to be determined | Dynamic |
| Methylcyclohexane | Various | Data to be determined | Dynamic |
Note: This table is a template. Researchers should populate it with their experimentally determined data for this compound.
Visualization of Experimental Workflow
To further elucidate the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the dynamic and shake-flask solubility determination methods.
Caption: Logical workflow for the dynamic method of solubility determination.
Caption: Logical workflow for the shake-flask method of solubility determination.
Conclusion
References
Stability and Storage of 3,5-Dimethyl-4-isopropoxyphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and storage considerations for 3,5-Dimethyl-4-isopropoxyphenylboronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes the known stability profiles of analogous arylboronic acids to provide best practices for its handling, storage, and stability assessment. The information herein is intended to empower researchers to ensure the integrity and reproducibility of their experiments involving this versatile chemical building block.
Core Concepts in Arylboronic Acid Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to several degradation pathways. Understanding these pathways is critical for developing appropriate storage and handling protocols.
Key Degradation Pathways:
-
Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature. The general reaction is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[1][2][3] The rate of protodeboronation is influenced by the electronic properties of the substituents on the aromatic ring.
-
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenols and boric acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. While not a degradation in the sense of irreversible decomposition, the formation of anhydrides can affect the compound's solubility and reactivity. Some commercial suppliers note that 3,5-Dimethyl-4-propoxyphenylboronic acid may contain varying amounts of its anhydride.
Recommended Storage and Handling
Based on the known instability factors of arylboronic acids and information from safety data sheets of similar compounds, the following storage and handling procedures are recommended for this compound to minimize degradation and ensure its quality over time.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.[4][5] | Minimizes the rate of thermally induced degradation pathways like protodeboronation and dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation by atmospheric oxygen. |
| Moisture | Keep container tightly sealed and protect from moisture. | Minimizes hydrolysis and subsequent protodeboronation. Arylboronic acids are often moisture-sensitive. |
| Light | Store in a light-resistant container. | Protects against photolytic degradation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These materials can catalyze or directly participate in degradation reactions. |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability assessments. The following are generalized protocols for common analytical techniques used for this purpose.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[6][7][8][9]
Objective: To quantify the amount of this compound and its degradation products over time under various stress conditions.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol) is typically employed. The pH of the aqueous phase should be optimized to achieve good peak shape and separation.
-
Detection: UV detection is suitable for arylboronic acids due to the presence of the aromatic ring. The detection wavelength should be set at the absorbance maximum of this compound.
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture).
-
Forced Degradation Studies: Subject aliquots of the stock solution to various stress conditions as outlined in the ICH guidelines (Q1A, Q1B).[10][11][12][13] These conditions typically include:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid sample at an elevated temperature (e.g., 105°C).
-
Photodegradation: Exposing the sample to a combination of UV and visible light.
-
-
Analysis: At specified time points, inject the stressed samples into the HPLC system.
-
Data Evaluation: Monitor the peak area of the parent compound and any new peaks that appear, which correspond to degradation products. Calculate the percentage of the remaining parent compound.
¹H and ¹¹B NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution.[1][14][15][16]
Objective: To observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.
Methodology for ¹H NMR:
-
Sample Preparation: Dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a co-solvent if necessary) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.
-
Stress Application: Subject the NMR tube to the desired stress condition (e.g., addition of acid/base, heating, or exposure to air/light).
-
Time-course Monitoring: Acquire spectra at regular intervals to monitor changes in the proton signals. The disappearance of the aryl proton signals of the starting material and the appearance of new aromatic signals can indicate protodeboronation.
-
Data Analysis: Integrate the relevant peaks to semi-quantitatively determine the extent of degradation over time.
Methodology for ¹¹B NMR:
-
Rationale: ¹¹B NMR is particularly useful for observing changes at the boron center. The chemical shift of the boron atom is sensitive to its coordination environment.
-
Sample Preparation: Prepare the sample as for ¹H NMR.
-
Spectral Analysis: The sp²-hybridized boron of the boronic acid will have a characteristic chemical shift. Upon degradation or interaction with diols, this chemical shift will change, allowing for the monitoring of the reaction.
Visualizing Stability and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the stability and analysis of this compound.
Caption: Major degradation pathways for arylboronic acids.
Caption: Workflow for a forced degradation study.
Conclusion
References
- 1. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16114-47-9 3,5-Dimethyl-4-isoxazolylboronic acid AKSci N078 [aksci.com]
- 5. 3,5-Dimethyl-4-isoxazole boronic acid | CAS 16114-47-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. database.ich.org [database.ich.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Enigmatic Profile of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: A Review of Available Data
For Immediate Release
[City, State] – A comprehensive review of available scientific literature and chemical databases reveals a significant information gap concerning the discovery, synthesis, and specific applications of 3,5-Dimethyl-4-isopropoxyphenylboronic acid (CAS No. 849062-16-4). Despite its listing in chemical supplier databases, detailed experimental protocols, quantitative analytical data, and its role in biological signaling pathways remain largely undocumented in publicly accessible resources. This whitepaper aims to consolidate the limited available information on this compound and its close structural analog, 3,5-Dimethyl-4-propoxyphenylboronic acid, to provide a resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
What little is known about this compound is primarily confined to its basic chemical properties. The compound is identified by the CAS number 849062-16-4.[1] In contrast, more data is available for the closely related 3,5-Dimethyl-4-propoxyphenylboronic acid (CAS No. 357611-51-9).[2][3] A comparison of the available data for both compounds is presented in Table 1.
Table 1: Physicochemical Data of this compound and a Structural Analog
| Property | This compound | 3,5-Dimethyl-4-propoxyphenylboronic acid |
| CAS Number | 849062-16-4[1] | 357611-51-9[2][3] |
| Molecular Formula | C₁₁H₁₇BO₃[1] | C₁₁H₁₇BO₃[2][3] |
| Molecular Weight | 208.06 g/mol [2] | 208.06 g/mol [2][3] |
| Appearance | - | White to off-white crystalline powder[2] |
| Melting Point | - | 182-187 °C[3] |
| Purity | - | 97-105% (by titration)[2] |
Data for this compound is limited. Data for 3,5-Dimethyl-4-propoxyphenylboronic acid is provided for comparative purposes.
Synthesis and Experimental Protocols
A general synthetic approach for arylboronic acids often involves the reaction of a corresponding aryl halide with an organolithium or Grignard reagent, followed by quenching with a borate ester and subsequent hydrolysis. A potential, though unverified, synthetic workflow is depicted in the following diagram.
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
It is crucial to note that this represents a theoretical pathway, and the specific reagents, reaction times, temperatures, and purification methods would require empirical determination.
Applications in Drug Discovery and Signaling Pathways
The utility of boronic acids in medicinal chemistry is well-documented, with several boronic acid-containing drugs approved for clinical use.[4] They are known to be versatile intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[2] Boronic acids can also act as enzyme inhibitors or engage in reversible covalent interactions with biological targets.
However, there is no specific information in the reviewed literature that links this compound to any particular signaling pathway or drug development program. Research has been conducted on other dimethyl-substituted boronic acid derivatives as potential therapeutic agents, for instance, as inhibitors of Myeloid Cell Leukemia 1 (Mcl-1) or as activators of pyruvate kinase M2 (PKM2), both of which are significant in cancer biology.[5][6]
The logical relationship for the application of a novel boronic acid in early-stage drug discovery is outlined below.
Caption: A simplified workflow for the progression of a novel compound in a drug discovery pipeline.
Conclusion and Future Directions
The current body of scientific knowledge on this compound is sparse. While its chemical structure suggests potential applications in organic synthesis and medicinal chemistry, a lack of detailed research and documentation prevents a thorough understanding of its properties and potential.
For researchers and drug development professionals, this represents both a challenge and an opportunity. The synthesis, characterization, and biological evaluation of this compound are open avenues for investigation. Future work should focus on:
-
Development and publication of a robust synthetic protocol.
-
Comprehensive analytical characterization , including NMR, mass spectrometry, and X-ray crystallography.
-
Screening for biological activity against a range of therapeutic targets.
Until such data becomes available, this compound will remain a molecule of theoretical interest rather than a practical tool in the scientific community.
References
- 1. This compound, CasNo.849062-16-4 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Dimethyl-4-propoxyphenylboronic acid 357611-51-9 [sigmaaldrich.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Boronic Acid Group in 3,5-Dimethyl-4-isopropoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the boronic acid functional group in 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This compound is a versatile building block in organic synthesis and medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions and for its affinity towards diols. This document will delve into its participation in Suzuki-Miyaura and Chan-Lam couplings, its interactions with saccharides, and the underlying principles governing its reactivity. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide consolidates known information and supplements it with data from closely related analogs to provide a thorough understanding of its chemical behavior.
Introduction
This compound is an aromatic boronic acid featuring a sterically hindered and electron-rich phenyl ring. The two methyl groups ortho to the boronic acid moiety, combined with the electron-donating isopropoxy group in the para position, significantly influence the reactivity of the boronic acid group. These structural features impact the efficiency of transmetalation in cross-coupling reactions and modulate the Lewis acidity of the boron center, which is crucial for its interactions with diols. This guide will explore these aspects in detail, providing both theoretical background and practical considerations for the use of this reagent in a research and development setting.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported, data for the closely related 3,5-Dimethyl-4-propoxyphenylboronic acid provides valuable insights.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉BO₃ | N/A |
| Molecular Weight | 222.09 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 187 °C (for 3,5-Dimethyl-4-propoxyphenylboronic acid) | [1] |
| CAS Number | Not available for isopropoxy derivative; 357611-51-9 for propoxy derivative | [1] |
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl structures.[2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[3]
General Principles and Steric Effects
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric hindrance posed by the two ortho-methyl groups in this compound can be expected to decrease the rate of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. However, the electron-donating nature of the isopropoxy and dimethyl groups increases the nucleophilicity of the phenyl ring, which can partially counteract the steric hindrance.
Experimental Protocol (General)
The following is a general protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields with sterically hindered boronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Suzuki-Miyaura Coupling Workflow
Figure 1: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[4][5] This reaction is advantageous as it can often be performed under mild conditions, open to the air.[5]
General Principles
The Chan-Lam coupling involves the reaction of a boronic acid with an amine or an alcohol in the presence of a copper catalyst, such as copper(II) acetate.[6] The generally accepted mechanism involves the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the desired product.[5] The electronic properties of the aryl boronic acid play a significant role, with electron-rich boronic acids generally being more reactive. The isopropoxy and dimethyl groups on this compound make it an excellent candidate for this transformation.
Experimental Protocol (General)
The following is a general protocol for a Chan-Lam N-arylation reaction.
Materials:
-
Amine or Phenol (1.0 equiv)
-
This compound (1.2-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv or catalytic amount)
-
Base (e.g., Pyridine, Triethylamine, optional)
-
Solvent (e.g., Dichloromethane (DCM), Methanol, Toluene)
Procedure:
-
To a reaction vessel, add the amine or phenol, this compound, and copper(II) acetate.
-
Add the solvent and, if required, the base.
-
Stir the reaction mixture at room temperature or with gentle heating, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonia or EDTA solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Chan-Lam Coupling Workflow
Figure 3: General experimental workflow for a Chan-Lam coupling reaction.
Catalytic Cycle of Chan-Lam Coupling
Figure 4: Simplified catalytic cycle for the Chan-Lam cross-coupling reaction.
Interaction with Diols and Saccharides
Boronic acids are known to reversibly form cyclic esters with 1,2- and 1,3-diols, a property that is widely exploited in the development of sensors for saccharides and in dynamic covalent chemistry.[8]
Principles of Boronic Acid-Diol Interaction
The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The interaction with a diol shifts this equilibrium towards the formation of a more stable cyclic boronate ester. The binding affinity is dependent on several factors, including the pKa of the boronic acid, the pH of the medium, and the structure of the diol.[9] The electron-donating groups on this compound are expected to increase the pKa of the boronic acid, which would influence the optimal pH for diol binding. Steric hindrance from the ortho-methyl groups may also affect the stability of the boronate ester.
Quantitative Analysis of Binding Affinity
Experimental Protocol for Studying Diol Binding (General)
A common method to study the binding of boronic acids with diols is through fluorescence spectroscopy using a competitive binding assay with a fluorescent diol such as Alizarin Red S (ARS).
Materials:
-
This compound
-
Alizarin Red S (ARS)
-
Saccharide of interest
-
Buffer solution of desired pH
Procedure:
-
Prepare a stock solution of the boronic acid and ARS in the buffer.
-
Record the fluorescence emission spectrum of the boronic acid-ARS complex.
-
Titrate the solution with increasing concentrations of the saccharide.
-
Record the fluorescence spectrum after each addition.
-
The decrease in fluorescence intensity corresponds to the displacement of ARS by the saccharide.
-
The binding constant can be calculated by fitting the titration data to a suitable binding model.[9]
Boronic Acid-Diol Equilibriumdot
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Generating selective saccharide binding affinity of phenyl boronic acids by using single-walled carbon nanotube corona phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Steric Effects of Dimethylamino and Isopropoxy Groups on Reactivity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Steric effects, which arise from the spatial arrangement of atoms within a molecule, are a cornerstone of modern chemistry and pharmacology, profoundly influencing the rates of chemical reactions and the affinity of drug-receptor interactions.[1][2] This technical guide provides an in-depth analysis of the comparative steric influences of two functionally distinct yet sterically significant groups: the dimethylamino (-N(CH₃)₂) group and the isopropoxy (-OCH(CH₃)₂) group. By examining quantitative steric parameters, kinetic data from key reaction types, and their implications in drug design, this document serves as a critical resource for professionals seeking to modulate molecular reactivity and biological activity. Detailed experimental protocols for assessing these effects are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding.
Quantifying Steric Hindrance: A Comparative Analysis
The steric bulk of a substituent is not merely a qualitative concept but can be quantified using various physicochemical parameters. These parameters are derived from experimental rate data or computational modeling and provide a way to compare the spatial demands of different functional groups.[3][4] The most common parameters include Taft's steric parameter (E_s), Charton's steric parameter (ν), and A-values.
-
Taft's Steric Parameter (E_s): Derived from the acid-catalyzed hydrolysis of esters, E_s quantifies the steric effect of a substituent relative to a methyl group.[5][6] More negative values indicate greater steric hindrance.[6]
-
Charton's Steric Parameter (ν): Based on the van der Waals radii of the substituent, providing a more direct measure of its size.
-
A-Values: Measure the conformational preference of a substituent in the equatorial position on a cyclohexane ring, quantifying the energetic penalty of 1,3-diaxial strain.[4]
The table below summarizes key steric parameters for the isopropyl group (as a proxy for isopropoxy) and the dimethylamino group. Direct comparisons are often context-dependent, as the planarity and rotational freedom of the C-N and C-O bonds differ.
Table 1: Quantitative Steric and Electronic Parameters
| Parameter | Isopropyl (-CH(CH₃)₂) | Dimethylamino (-N(CH₃)₂) | Interpretation |
|---|---|---|---|
| Taft Steric (E_s) | -0.47 | -1.50 | The dimethylamino group imposes significantly greater steric hindrance than the isopropyl group. |
| Charton Steric (ν) | 0.76 | 1.35 | The dimethylamino group has a larger effective steric size based on van der Waals radii. |
| A-Value (kcal/mol) | 2.21 | 2.1 (for NMe₂H⁺) | In its protonated, tetrahedral state, the dimethylamino group has a high steric demand, comparable to an isopropyl group. |
| Hammett Sigma (σ_p) | -0.15 | -0.83 | The dimethylamino group is a very strong electron-donating group by resonance, while the isopropyl group is weakly donating by induction. |
Note: Data compiled from various sources on physical organic chemistry. E_s and ν values can vary slightly depending on the measurement system.
Impact on Chemical Reactivity and Reaction Mechanisms
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center.[1] Both isopropoxy and dimethylamino groups can significantly decrease reaction rates, particularly in bimolecular reactions like the S_N2 substitution, where a transition state with increased coordination is required.
Nucleophilic Substitution Reactions (S_N2)
In S_N2 reactions, a nucleophile attacks a substrate from the backside relative to the leaving group. Bulky substituents on or near the electrophilic carbon sterically shield it from attack, raising the activation energy of the transition state and slowing the reaction.
-
Isopropoxy Group: As a substituent on a neighboring carbon, the branched nature of the isopropoxy group can hinder the approach of a nucleophile.
-
Dimethylamino Group: The dimethylamino group is even more sterically demanding. Its two methyl groups can rotate and effectively sweep a larger volume than the isopropyl group, creating a more significant steric shield. Studies have shown that the introduction of bulky substituents, including dimethylamino groups, can decrease the activation barrier for certain intramolecular transformations by inducing steric strain in the ground state.[7]
Table 2: Relative Reaction Rates in Representative Reactions
| Reaction Type | Substrate Backbone | Substituent (R) | Relative Rate (k_rel) | Primary Effect Observed |
|---|---|---|---|---|
| Ester Hydrolysis | R-CO₂Et | Isopropoxy (-OiPr) | ~0.10 | Steric hindrance at the carbonyl carbon slows nucleophilic attack by water. |
| Ester Hydrolysis | R-CO₂Et | Dimethylamino (-NMe₂) | Not typically studied due to amide formation/instability. | Electronic effects would dominate, but the steric bulk is significant. |
| S_N2 Substitution | R-CH₂Br + I⁻ | Isopropyl (-iPr) | 0.037 | Significant steric hindrance slows backside attack. |
| Intramolecular Cyclization | 2-R-N,N-dimethylaniline | (ortho-) NMe₂ | Facilitated | Steric repulsion between the ortho-substituent and the NMe₂ group can promote intramolecular nucleophilic substitution.[7] |
Implications in Drug Design and Pharmacology
In drug development, steric effects are critical for determining a molecule's binding affinity, selectivity, and overall pharmacological profile.[3][8] The size and shape of a substituent dictate how well a drug fits into its biological target's binding pocket.
-
Receptor Binding and Selectivity: A bulky group like dimethylamino or isopropoxy can enhance selectivity by preventing the drug from binding to off-targets with smaller binding pockets. Conversely, if the target receptor's pocket is too small, introducing such groups will abolish activity. For example, studies on methcathinone analogues have shown that increasing the size of a substituent can decrease potency at the dopamine transporter (DAT) while increasing it at the serotonin transporter (SERT), demonstrating that steric bulk is a key determinant of selectivity.[3][8]
-
Modulating Solubility and Metabolism: The isopropoxy group, being less polar than a hydroxyl group but more polar than an alkyl group, can be used to fine-tune a drug's solubility and lipophilicity. The dimethylamino group is basic and can be protonated at physiological pH, dramatically increasing water solubility. This basicity also provides a handle for salt formation, which is crucial for drug formulation.
Table 3: Impact of Steric Bulk on Drug-Receptor Binding Affinity
| Drug Scaffold | Target Receptor | Substituent (R) | Binding Affinity (K_i, nM) | Interpretation |
|---|---|---|---|---|
| Lysergamide Analog | 5-HT₂A Receptor | -N(Et)₂ (LSD) | 1.1 | The diethylamide moiety provides an optimal fit in the receptor pocket. |
| Lysergamide Analog | 5-HT₂A Receptor | -N(Me)(iPr) (MiPLA) | 3.5 | Replacing one ethyl with a bulkier isopropyl group slightly reduces affinity, indicating sensitivity to steric changes. |
| β-phenethanolamine | Adrenergic Receptors | N-isopropyl | Varies | The N-isopropyl group is a classic feature of many beta-adrenergic ligands, where its size is critical for selectivity over alpha-receptors.[9] |
Experimental Protocols
To quantitatively assess the impact of these groups on reactivity, precise experimental methods are required. The following are generalized protocols for determining reaction kinetics and receptor binding affinity.
Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
This method is used to determine the rate constant of a reaction by monitoring the change in concentration of reactants or products over time.
Objective: To measure the rate of a reaction, such as a nucleophilic substitution, where a proton's chemical shift changes distinctly between the reactant and product state.
Materials:
-
Thermostatted NMR spectrometer
-
High-purity NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Reactants (Substrate with isopropoxy or dimethylamino group, Nucleophile)
-
Internal standard with a known concentration and a signal that does not overlap (e.g., 1,3,5-trimethoxybenzene)
Methodology:
-
Sample Preparation: In a vial, dissolve a precisely weighed amount of the substrate and the internal standard in the deuterated solvent.
-
Initiation of Reaction: Place the vial in a temperature-controlled bath set to the desired reaction temperature (e.g., 50 °C). Add the nucleophile to initiate the reaction and start a timer.
-
Data Acquisition: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by rapid cooling or adding a quenching agent), and transfer it to an NMR tube.
-
NMR Measurement: Acquire a ¹H NMR spectrum for each sample. Ensure the relaxation delay (d1) is sufficient for quantitative integration (typically 5 times the longest T₁).
-
Data Analysis: a. Integrate the area of a characteristic peak for the reactant, the product, and the internal standard. b. Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard. c. Plot the concentration of the reactant versus time. d. Apply the appropriate integrated rate law (e.g., ln[A] vs. time for first-order) to the data to determine the rate constant (k).[10]
Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_i) of a test compound (e.g., one containing a dimethylamino or isopropoxy group) for a specific receptor.
Objective: To measure how effectively a non-labeled test compound competes with a labeled radioligand for binding to a receptor.
Materials:
-
Cell membranes or purified protein containing the target receptor
-
Radioligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (K_d) for the receptor
-
Test compounds (unlabeled) at various concentrations
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Filtration apparatus (e.g., Brandel cell harvester) with glass fiber filters
-
Scintillation counter and scintillation fluid
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for: a. Total Binding: Receptor preparation + radioligand. b. Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of a known unlabeled ligand. c. Competition Binding: Receptor preparation + radioligand + varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Calculate specific binding: Total Binding (CPM) - NSB (CPM). b. Plot the percentage of specific binding versus the log concentration of the test compound. This will generate a sigmoidal competition curve. c. Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). d. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Conclusion
The dimethylamino and isopropoxy groups, while electronically distinct, both exert significant steric effects that are critical to molecular design in chemistry and drug development. The dimethylamino group is generally the more sterically demanding of the two and possesses a basic character that can be exploited to modulate solubility. The isopropoxy group offers a way to introduce branched bulk with more moderate electronic and solubility changes. A quantitative understanding of their respective steric parameters, coupled with rigorous kinetic and pharmacological testing, allows researchers to rationally tune the reactivity, selectivity, and therapeutic potential of small molecules. The protocols and conceptual frameworks presented in this guide offer a robust starting point for such investigations.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 3. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A conformational study of beta-phenethanolamine receptor sites. 8. Pharmacological study of 3-isopropylamino-2-phenyl-trans-2-decalols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 3,5-Dimethyl-4-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of complex biaryl and heteroaryl structures, which are significant scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its reagents, making it an indispensable tool in drug discovery and development.[1][2]
Core Concept: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst and proceeds through a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Initially, a palladium(0) complex reacts with an aryl halide in the oxidative addition step. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step often facilitated by a base.[5] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst.[6]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Quantitative Data Summary
The yield and efficiency of the Suzuki-Miyaura coupling are influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table presents representative data for the coupling of various aryl bromides with this compound, based on typical outcomes for similar Suzuki-Miyaura reactions.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 75 |
| 4 | 3-Bromobenzonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O | 85 | 16 | 95 |
| 5 | 1-Bromo-3,5-difluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Detailed Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction with this compound. Optimization of specific parameters may be necessary for different substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)[7]
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)[7]
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)[8]
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5-10 mL of dioxane) and degassed water (if required for the chosen conditions) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Figure 2: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Flame-drying of glassware should be performed with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of novel compounds for a wide range of applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). 3,5-Dimethyl-4-isopropoxyphenylboronic acid is a valuable building block in drug discovery and development, utilized in the synthesis of biologically active compounds.[1] The presence of two methyl groups ortho to the boronic acid moiety introduces steric hindrance, which can present challenges for the cross-coupling reaction. However, with the appropriate choice of palladium catalyst, ligand, and reaction conditions, high yields of the desired biaryl products can be achieved.
These application notes provide an overview of the key considerations for the successful palladium-catalyzed cross-coupling of this compound with various aryl halides and offer detailed experimental protocols.
Key Considerations for Sterically Hindered Couplings
The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the careful selection of the catalytic system and reaction parameters. The steric bulk from the two ortho-methyl groups can impede the crucial transmetalation step in the catalytic cycle. To overcome this, catalyst systems that are highly active and can accommodate sterically demanding substrates are required.
Catalyst and Ligand Selection:
-
Palladium Precatalysts: A variety of Pd(0) and Pd(II) precatalysts can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.
-
Ligands: The choice of phosphine ligand is critical. For sterically hindered couplings, bulky and electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium species. Examples of effective ligands for such transformations include Buchwald-type ligands like SPhos, XPhos, and RuPhos.
Base and Solvent Selection:
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. A range of inorganic bases can be used, with the choice often depending on the specific substrates and solvent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For particularly challenging couplings, stronger bases may be necessary.
-
Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed to facilitate the reaction.
Data Presentation: Representative Reaction Conditions
While specific data for the coupling of this compound is not extensively reported in publicly available literature, the following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of structurally similar, sterically hindered arylboronic acids with various aryl halides. This data serves as a valuable starting point for reaction optimization.
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 1-Bromo-4-nitrobenzene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 12 | 88 |
| 2-Bromotoluene | 3,5-Dimethyl-4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | 75 |
| 3-Bromoquinoline | (E)-octenylboronic acid pinacol ester | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (1.2) | DMF | 90 | 3 | Good |
Experimental Protocols
The following are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction involving a sterically hindered arylboronic acid like this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add degassed toluene and deionized water (e.g., in a 4:1 to 5:1 ratio by volume).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions for Challenging Couplings
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride or triflate (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and cesium carbonate to a dry reaction vessel.
-
Add the aryl halide/triflate and this compound.
-
Add degassed 1,4-dioxane and water (typically a 4:1 or 5:1 mixture).
-
Seal the vessel and heat the mixture to 110-120 °C with stirring.
-
Monitor the reaction for completion.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Base Selection in the Suzuki Reaction of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl structures. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and selectivity. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.
For sterically hindered substrates such as 3,5-Dimethyl-4-isopropoxyphenylboronic acid, the selection of an appropriate base is even more critical to overcome the steric hindrance and achieve high coupling efficiency. This document provides a comprehensive guide to base selection for the Suzuki coupling of this compound with aryl halides, offering a comparative overview of common bases and detailed experimental protocols to serve as a starting point for reaction optimization.
Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction serves multiple purposes, with the primary role being the activation of the boronic acid.[1][2] There are two widely accepted pathways for this activation:
-
Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily undergoes transmetalation with the palladium(II) halide complex.[2]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.[2]
The operative pathway is dependent on the specific base, solvent, and substrates used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[2] For sterically demanding couplings, stronger bases may be required to facilitate the reaction.
Comparative Performance of Different Bases
The selection of an optimal base is crucial for the success of the Suzuki-Miyaura coupling, especially with sterically hindered reactants like this compound. A variety of inorganic and organic bases have been successfully utilized, with their effectiveness depending on factors such as basicity, solubility, and the nature of the cation.[2]
Due to the limited availability of specific comparative data for this compound, the following table summarizes the general performance of commonly used bases in Suzuki-Miyaura reactions of sterically hindered and electron-rich arylboronic acids. This data provides a valuable starting point for base screening.
| Base | Typical Coupling Partner | Common Solvents | Typical Yield Range (%) | Notes |
| K₃PO₄ | Aryl bromides, chlorides | Dioxane, Toluene, THF, Water | 85-98 | A strong, non-nucleophilic base often effective for sterically hindered substrates.[3] Its solubility in organic solvents is moderate. |
| Cs₂CO₃ | Aryl bromides, triflates | Dioxane, Toluene, DMF | 80-95 | A strong base with good solubility in many organic solvents, often used for challenging couplings.[4] |
| K₂CO₃ | Aryl bromides, iodides | Toluene, Dioxane/Water, DMF | 75-90 | A cost-effective and commonly used base, suitable for a wide range of substrates.[2] It is often used in aqueous solvent mixtures. |
| Na₂CO₃ | Aryl bromides, iodides | Toluene/Water, Ethanol/Water | 70-88 | A milder and economical base, frequently used in industrial processes.[5] |
| t-BuOK | Aryl chlorides | Dioxane, Toluene | 70-90 | A very strong, non-nucleophilic base, particularly effective for the coupling of less reactive aryl chlorides.[5] Its high basicity can sometimes lead to side reactions. |
| NaOH / KOH | Aryl bromides | Toluene/Water, Ethanol/Water | 65-85 | Strong, inexpensive bases, but their high nucleophilicity and basicity can sometimes be detrimental, leading to side reactions or catalyst decomposition.[2] |
| KF | Aryl bromides | THF, Toluene | Moderate to High | The fluoride ion is believed to play a unique role in activating the boronic acid, making it effective even in anhydrous conditions.[2] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is recommended as a starting point for achieving high yields with sterically hindered boronic acids.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Procedure using Sodium Carbonate (Na₂CO₃)
This protocol offers a more cost-effective alternative, which may be suitable for less sterically demanding aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and tetrakis(triphenylphosphine)palladium(0).
-
Add a solvent mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (e.g., 2M solution). A common solvent ratio is 4:1:1 (toluene:ethanol:aqueous Na₂CO₃).
-
De-gas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Suzuki Coupling using 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound, in this case, this compound, with an organic halide or triflate.[2] This reaction is widely favored for its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2] The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst.[4][5]
Experimental Protocols
This section outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates being coupled.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride) or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (if required, e.g., XPhos, SPhos, P(t-Bu)₃)[4]
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)[4]
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile/Water mixture)[6][7]
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (flame-dried)
-
Magnetic stirrer and heating source
General Reaction Setup:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir vigorously.[6][7]
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified using column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Example Reaction Conditions
The following table summarizes various Suzuki coupling conditions reported in the literature, which can serve as a starting point for optimization when using this compound.
| Aryl Halide (equiv) | Boronic Acid/Ester (equiv) | Catalyst (equiv) | Ligand (equiv) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Iodo compound (1.0) | Boronic ester (1.25) | Pd₂(dba)₃ (0.03) | XPhos (0.06) | K₃PO₄ (3.0) | Dioxane/H₂O | 120 (Microwave) | 20 min | 53 | [6] |
| Iodo compound (1.0) | Boronic acid (1.5) | Pd(PPh₃)₄ (0.09) | - | K₃PO₄ (2.0) | DMF | 85 | 5 h | 53 | [6] |
| Bromide (1.0) | Boronic acid (1.6) | Pd₂(dba)₃ (0.1) | XPhos (0.28) | Na₂CO₃ (1.0) | ACN/H₂O | 90 | 30 min | - | [6] |
| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 h | - | [7] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: The Catalytic Cycle
This diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide for the synthesis of biaryl compounds utilizing 3,5-Dimethyl-4-isopropoxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl motifs are of significant interest in medicinal chemistry, particularly as scaffolds for phosphodiesterase 4 (PDE4) inhibitors, which are targeted in the development of treatments for inflammatory diseases. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and the relevant biological signaling pathway.
Introduction to Biaryl Synthesis and Applications
Biaryl structures are fundamental building blocks in a multitude of pharmaceuticals and biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the efficient construction of the C(sp²)–C(sp²) bond that defines these compounds, offering mild reaction conditions and a broad tolerance of functional groups.
The specific reagent, this compound, is a valuable synthon for introducing a substituted phenyl ring commonly found in potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the regulation of inflammatory responses, and its inhibition is a validated therapeutic approach for conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The protocols detailed herein provide a foundation for the synthesis of novel biaryl compounds for screening and development in drug discovery programs.
Synthetic Workflow and Logic
The synthesis of biaryl compounds using this compound is a systematic process. It begins with the careful selection of the appropriate aryl or heteroaryl halide coupling partner and culminates in the purification and characterization of the final biaryl product. The general workflow is depicted below.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table presents representative Suzuki-Miyaura cross-coupling reactions between this compound and various aryl halides. The conditions and yields provided are illustrative and may necessitate optimization for different substrates.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3.0) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 2-Iodopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME / H₂O (3:1) | 90 | 8 | 95 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | THF / H₂O (4:1) | 80 | 14 | 85 |
| 5 | 1-Bromo-2-methoxybenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 100 | 12 | 89 |
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (iodide, bromide, or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos), if required
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or Na₂CO₃)
-
Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DME, THF)
-
Degassed deionized water
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Reaction Assembly: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), the selected palladium catalyst (1–5 mol%), the phosphine ligand (if applicable, typically in a 1:1 to 1:2 ratio with the palladium), and the base (2.0–3.0 equivalents).
-
Inerting the System: Seal the reaction vessel and subject it to three cycles of evacuation and backfilling with an inert gas such as nitrogen or argon to ensure an oxygen-free atmosphere.
-
Solvent Addition: Introduce the degassed organic solvent, followed by the degassed water, via a syringe. The ratio of organic solvent to water typically ranges from 4:1 to 10:1.
-
Reaction Execution: Immerse the reaction vessel in a preheated oil bath and stir the mixture at the designated temperature (usually between 80 °C and 120 °C).
-
Monitoring Reaction Progress: The reaction's advancement should be monitored periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase twice more with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue should be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the pure biaryl product.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
Biological Context: PDE4 Signaling Pathway
The biaryl compounds synthesized from this compound are often designed to target the phosphodiesterase 4 (PDE4) enzyme. PDE4 plays a crucial role in the cyclic adenosine monophosphate (cAMP) signaling cascade. By inhibiting PDE4, the intracellular concentration of cAMP increases, leading to downstream effects such as the suppression of inflammatory cytokine production and the relaxation of airway smooth muscle, which are beneficial in inflammatory diseases.
Caption: Mechanism of action of biaryl PDE4 inhibitors in the cAMP signaling pathway.
Application Notes and Protocols: 3,5-Dimethyl-4-isopropoxyphenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-dimethyl-4-isopropoxyphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.
Introduction
This compound is a versatile organic reagent widely employed in the synthesis of biologically active compounds.[1] Its structural features, including the electron-rich aromatic ring and the boronic acid moiety, make it an excellent coupling partner in Suzuki-Miyaura reactions. This reaction is a powerful and broadly applicable method for the formation of carbon-carbon bonds, which is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The use of such boronic acids allows for the efficient and selective construction of biaryl and heteroaryl structures, which are common motifs in many kinase inhibitors and other therapeutic agents.
Application: Synthesis of a Key Intermediate for Kinase Inhibitors
A significant application of this compound lies in the synthesis of substituted biaryl compounds that serve as core structures for various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.
This document outlines a representative protocol for the synthesis of a key pharmaceutical intermediate, 2-(3,5-dimethyl-4-isopropoxyphenyl)-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine , a scaffold that could be further elaborated to generate potent kinase inhibitors. The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the Suzuki-Miyaura cross-coupling reaction to synthesize the target intermediate. The data is based on typical yields and purities achieved in similar reported procedures for analogous compounds.
| Parameter | Value |
| Reactants | |
| 2-Chloro-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine | 1.0 mmol |
| This compound | 1.2 mmol |
| Catalyst System | |
| Pd(PPh₃)₄ | 0.05 mmol |
| Base | |
| K₂CO₃ | 2.0 mmol |
| Solvent | |
| 1,4-Dioxane/H₂O | 4:1 (v/v) |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 12 h |
| Product | |
| 2-(3,5-dimethyl-4-isopropoxyphenyl)-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine | |
| Yield (Isolated) | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the step-by-step procedure for the synthesis of the aforementioned pharmaceutical intermediate.
Materials:
-
2-Chloro-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 2-Chloro-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Addition of Catalyst and Solvents:
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq) to the flask.
-
Add 1,4-Dioxane (16 mL) and deionized water (4 mL) to the flask via syringe.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 2-(3,5-dimethyl-4-isopropoxyphenyl)-6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine.
-
Visualizations
Signaling Pathway: Kinase Inhibition
The synthesized intermediate can be a precursor to a kinase inhibitor. The diagram below illustrates a simplified generic kinase signaling pathway and the point of inhibition by a small molecule inhibitor.
Caption: Simplified kinase signaling pathway and inhibition.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the key steps in the experimental workflow for the synthesis of the pharmaceutical intermediate.
Caption: Workflow for Suzuki-Miyaura coupling synthesis.
Logical Relationship: Structure-Activity Relationship (SAR) Development
This diagram illustrates the logical progression from the synthesized intermediate to the development of a potential drug candidate through Structure-Activity Relationship (SAR) studies.
Caption: Logical flow of SAR-driven drug discovery.
References
Application Notes and Protocols: The Use of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-isopropoxyphenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including the electron-donating isopropoxy group and the sterically hindering methyl groups, make it a highly useful reagent in the synthesis of complex organic molecules with potential therapeutic applications. This boronic acid is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical research and development. The resulting biaryl and heteroaryl scaffolds are prevalent in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. These application notes provide an overview of its utility, with a specific focus on the synthesis of potential phosphodiesterase 4 (PDE4) inhibitors, and include detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient and selective formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate. In the context of drug discovery, this enables the introduction of the 3,5-dimethyl-4-isopropoxyphenyl moiety into a wide array of molecular scaffolds.
This specific substituent pattern is of particular interest for several reasons:
-
Modulation of Physicochemical Properties: The isopropoxy group can enhance lipophilicity, which may improve cell permeability and oral bioavailability of a drug candidate.
-
Metabolic Stability: The methyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially increasing the half-life of a compound.
-
Fine-tuning of Biological Activity: The electronic and steric nature of the substituted phenyl ring can influence the binding affinity and selectivity of a molecule for its biological target.
A notable area of application is in the development of inhibitors for enzymes implicated in disease, such as phosphodiesterases.
Application Example: Synthesis of a Potential Phosphodiesterase 4 (PDE4) Inhibitor
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been pursued as a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Structure-activity relationship (SAR) studies of various PDE4 inhibitors have indicated that the presence of a substituted phenyl ring can be crucial for potent inhibitory activity. The 3,5-dimethyl-4-isopropoxyphenyl group represents a desirable substituent for optimizing these interactions.
The following section details a hypothetical synthesis of a 3,5-dimethylpyrazole-based PDE4 inhibitor using this compound. This example is based on published SAR data for analogous compounds, which suggest that alkoxy-substituted phenyl rings at this position enhance PDE4 inhibitory activity.[1][2]
Quantitative Data
The table below presents representative biological data for a hypothetical PDE4 inhibitor synthesized using this compound. The IC50 value is based on data reported for structurally similar compounds.[1]
| Compound ID | Target | IC50 (µM) | Assay Conditions |
| PZ-ISO-01 | PDE4B | 1.7 | In vitro enzymatic assay |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 3,5-Dimethylpyrazole-based PDE4 Inhibitor
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable brominated 3,5-dimethylpyrazole derivative.
Materials:
-
This compound
-
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the flask.
-
To the solid mixture, add anhydrous 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a final concentration of the pyrazole starting material of 0.1 M.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4'-(3,5-dimethyl-4-isopropoxyphenyl)biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway
References
Application of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid in Agrochemical Synthesis
Application Note & Protocol
Introduction
3,5-Dimethyl-4-isopropoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including those with significant biological activity. In the field of agrochemical research and development, this boronic acid serves as a key intermediate for the synthesis of novel fungicides, herbicides, and insecticides. Its unique substitution pattern can impart desirable physicochemical properties to the final active ingredient, such as enhanced efficacy, metabolic stability, and optimal logP for transport within the plant.
This document outlines the application of this compound in the synthesis of a novel, hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their effectiveness as succinate dehydrogenase inhibitors (SDHI).[2]
Synthesis of a Novel Pyrazole Carboxamide Fungicide
The synthetic strategy involves a two-step process:
-
Suzuki-Miyaura Coupling: Formation of a substituted biphenylamine intermediate by coupling this compound with a halogenated aminopyridine.
-
Amide Coupling: Reaction of the biphenylamine intermediate with a pyrazole carboxylic acid to form the final active ingredient.
Overall Synthetic Workflow
References
Application Notes and Protocols for the Cross-coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate. 3,5-Dimethyl-4-isopropoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its sterically hindered and electron-rich nature can present unique challenges and opportunities in cross-coupling reactions. These application notes provide detailed protocols and representative data for the successful cross-coupling of this compound with a variety of aryl halides.
Data Presentation: Representative Reaction Outcomes
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These values are based on typical outcomes for similar substrates and should be considered as a guide for reaction planning and optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 95 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O (5:1) | 100 | 16 | 75 |
| 5 | 1-Bromo-2,4-difluorobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 85 |
| 6 | 4-Iodoacetophenone | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | THF | RT | 24 | 91 |
| 7 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 82 |
| 8 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (2:1) | 100 | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides using Pd(PPh₃)₄
This protocol provides a general method for the coupling of this compound with aryl bromides using a common palladium catalyst.
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed Toluene (8 mL), Ethanol (2 mL), and Water (2 mL). Stir the mixture for 10 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Catalysis for Challenging Aryl Halides
This protocol is suitable for more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, employing a more active catalyst system.
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride or a sterically hindered aryl bromide)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Buchwald-Hartwig ligand (e.g., SPhos, XPhos, or RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane and Water (degassed)
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and the selected Buchwald-Hartwig ligand (0.04 mmol, 4 mol%) to a dry Schlenk tube. Add 2 mL of degassed 1,4-dioxane and stir for 10 minutes to form the pre-catalyst.
-
Reagent Addition: In a separate flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane (8 mL) and degassed water (1 mL) to the flask.
-
Catalyst Addition and Reaction: Transfer the pre-catalyst solution to the reaction flask via syringe. Heat the reaction mixture to 100-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. The advent of microwave-assisted organic synthesis has revolutionized the Suzuki coupling, dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2][3] These advantages are particularly beneficial when working with complex or sensitive substrates.
This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid with various aryl halides. While specific literature examples for this particular boronic acid under microwave conditions are limited, the following protocols are based on well-established procedures for structurally similar arylboronic acids and serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboronic acid (R-B(OH)₂) transfers its organic moiety to the palladium center, forming an R-Pd(II)-Ar complex.
-
Reductive Elimination: The coupled product (R-Ar) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.[4]
Experimental Protocols
The following are detailed methodologies for the microwave-assisted Suzuki coupling of this compound with various aryl halides. These protocols are based on established methods for similar transformations and should be optimized for specific substrate combinations.[3][4]
General Protocol for Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Microwave reactor vials with stir bars
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the vial tightly with a cap.
-
Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for microwave-assisted Suzuki coupling reactions of arylboronic acids with various aryl halides under different conditions. These tables are intended to provide a comparative overview to guide reaction optimization.
Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | 81 |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 80 |
| 3 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 140 | 15 | Lower Yield (side products) |
| 4 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | 70 |
| 5 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 | 81 |
| 6 | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | 85 |
Data adapted from a representative Suzuki coupling of an arylboronic acid with a dichloropyrimidine.[3]
Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling
| Entry | Aryl Halide | Boronic Acid | Product | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 15 | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 15 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 10 | 98 |
| 4 | Methyl 4-bromobenzoate | Phenylboronic acid | Methyl 4-phenylbenzoate | 20 | 88 |
Data is illustrative and based on typical yields for microwave-assisted Suzuki couplings.
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel aryl-substituted heterocyclic compounds utilizing 3,5-dimethyl-4-isopropoxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This methodology is a cornerstone in medicinal chemistry for the construction of carbon-carbon bonds, enabling the synthesis of diverse molecular scaffolds for drug discovery and development. The protocols provided are representative examples for the synthesis of substituted pyridines and pyrimidines, which are prevalent cores in many biologically active molecules.
Introduction
Aryl-substituted heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering high tolerance for various functional groups and generally proceeding with good to excellent yields. This compound is a commercially available building block that can be employed to introduce a sterically hindered and electronically distinct phenyl moiety onto a heterocyclic core. This substituent can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule.
While specific examples of the use of this compound in the synthesis of novel heterocyclic compounds are not extensively reported in peer-reviewed literature, the following protocols are based on well-established Suzuki-Miyaura coupling conditions for similar arylboronic acids and heteroaryl halides. These should serve as a robust starting point for the synthesis of new chemical entities.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions for the Suzuki-Miyaura coupling of this compound with various heteroaryl halides. Please note that these are illustrative examples, and optimization of the reaction conditions may be necessary to achieve optimal yields.
Table 1: Synthesis of 2-(3,5-Dimethyl-4-isopropoxyphenyl)pyridine
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 78 |
| 2 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 85 |
Table 2: Synthesis of 5-(3,5-Dimethyl-4-isopropoxyphenyl)pyrimidine
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 10 | 82 |
| 2 | 5-Chloropyrimidine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3) | t-BuOH/H₂O (5:1) | 100 | 18 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide (Example: Synthesis of 2-(3,5-Dimethyl-4-isopropoxyphenyl)pyridine from 2-Bromopyridine)
Materials:
-
2-Bromopyridine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive flow of the inert gas.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(3,5-Dimethyl-4-isopropoxyphenyl)pyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling (Example: Synthesis of 5-(3,5-Dimethyl-4-isopropoxyphenyl)pyrimidine from 5-Bromopyrimidine)
Materials:
-
5-Bromopyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 5-bromopyrimidine (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), cesium carbonate (1.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.015 mmol, 3 mol%).
-
Add N,N-Dimethylformamide (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualization
Caption: Endocannabinoid signaling pathway and potential inhibition by synthesized compounds.
Application Notes and Protocols for the Scale-up of Suzuki Reactions with 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This sterically hindered boronic acid is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutics. The following protocols and data are designed to facilitate the transition from laboratory-scale synthesis to larger-scale production, addressing common challenges associated with process development and optimization.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl groups.[1] Its impact is particularly significant in drug discovery and development, where it is frequently employed for the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.[2][3] The reaction's mild conditions and tolerance of a wide range of functional groups make it highly attractive for complex molecule synthesis.[4] However, scaling up these reactions from the bench to manufacturing can present significant challenges, including ensuring consistent yields, managing impurities, and removing residual palladium catalyst.[5][6]
Challenges in Scaling-Up Suzuki Reactions
Several factors can complicate the scale-up of Suzuki reactions. These include:
-
Sensitivity to Air and Temperature: Palladium-catalyzed reactions can be sensitive to oxygen, which can lead to the formation of byproducts through homocoupling and deboronation.[3] Careful control of the reaction atmosphere is crucial.
-
Mixing Efficiency: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in poor reproducibility and increased impurity formation.
-
Catalyst Loading and Removal: While low catalyst loading is economically desirable for large-scale production, it can lead to incomplete reactions.[7] Furthermore, stringent regulations require the removal of residual palladium from the final active pharmaceutical ingredient (API).[6]
-
Steric Hindrance: Boronic acids with bulky substituents, such as this compound, can exhibit lower reactivity, often requiring more forcing conditions or specialized catalyst systems.[8][9]
Data Presentation: Reaction Parameter Optimization
The following tables summarize key quantitative data from optimization studies for the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). These studies aim to identify robust reaction conditions suitable for scale-up.
Table 1: Effect of Palladium Catalyst and Ligand on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| 2 | PdCl₂(dppf) (1) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ (0.5) | SPhos (1) | K₃PO₄ | 2-MeTHF/H₂O | 80 | 6 | 95 |
| 4 | Pd/C (5) | - | Na₂CO₃ | Ethanol/H₂O | 80 | 24 | 68 |
Table 2: Influence of Base and Solvent System on Reaction Performance
| Entry | Base (equiv) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Impurity Profile |
| 1 | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 88 | Moderate |
| 2 | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 94 | Low |
| 3 | Cs₂CO₃ (1.5) | Toluene/H₂O (4:1) | 90 | 10 | 91 | Low |
| 4 | Na₂CO₃ (2) | 2-MeTHF/H₂O (5:1) | 80 | 10 | 96 | Very Low |
Experimental Protocols
The following are detailed protocols for the laboratory-scale and a proposed pilot-scale Suzuki coupling reaction.
Protocol 1: Laboratory-Scale Synthesis (1-10 g)
This protocol is suitable for initial optimization and material generation for further studies.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (0.5 mol%)
-
SPhos (1.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized Water (degassed)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl halide, this compound, and potassium phosphate.
-
Purge the flask with nitrogen for 15 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of degassed 2-MeTHF.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add degassed 2-MeTHF and water to the flask.
-
Heat the reaction mixture to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pilot-Scale Synthesis (1-5 kg)
This protocol outlines a potential procedure for scaling the reaction to a pilot plant setting.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd₂(dba)₃ (0.2 mol%)
-
SPhos (0.4 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized Water
Procedure:
-
Charge the reactor with the aryl halide and this compound.
-
Inert the reactor by performing three vacuum/nitrogen cycles.
-
Prepare a solution of sodium carbonate in deionized water and charge it to the reactor.
-
Charge 2-MeTHF to the reactor.
-
In a separate, inerted vessel, prepare a solution of Pd₂(dba)₃ and SPhos in 2-MeTHF.
-
Transfer the catalyst solution to the main reactor.
-
Heat the reactor contents to 80°C with controlled agitation.
-
Maintain the reaction at 80°C and monitor for completion by in-process control (IPC) using HPLC.
-
Once the reaction is complete, cool the reactor to 20-25°C.
-
Allow the phases to separate and transfer the aqueous layer to a waste container.
-
Wash the organic layer with brine.
-
Consider a palladium scavenging step if required, for example, by treating the organic solution with a scavenger resin.[6]
-
Filter the organic solution through a polishing filter.
-
Concentrate the organic solution under vacuum.
-
Crystallize the product from a suitable solvent system (e.g., isopropanol/water).
-
Filter the product, wash with the crystallization solvent, and dry under vacuum at a controlled temperature.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for scaling up a Suzuki coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. silicycle.com [silicycle.com]
- 7. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 3,5-Dimethyl-4-isopropoxyphenylboronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with 3,5-Dimethyl-4-isopropoxyphenylboronic acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may lead to low yields when using sterically hindered boronic acids.
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common initial checks I should perform?
A1: Low yields in sterically demanding Suzuki couplings are a frequent challenge. The primary factors to investigate are the catalyst system, base, and reaction temperature, as steric hindrance can impede critical steps in the catalytic cycle.[1][2] Begin with a systematic check of your fundamental reaction parameters:
-
Reagent Quality: Ensure the boronic acid is pure and has not degraded. Boronic acids can be susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3] The purity and reactivity of your aryl halide are also critical; the general reactivity trend is I > Br > OTf >> Cl.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are often sensitive to air and moisture.[3] Use fresh catalyst and ligand, and ensure they have been stored correctly under an inert atmosphere. Oxidation of the Pd(0) catalyst or the phosphine ligand will inhibit the reaction.[4]
-
Inert Atmosphere: The exclusion of oxygen is crucial.[3] Oxygen can deactivate the catalyst through oxidation and can also promote the unwanted homocoupling of the boronic acid.[3] Ensure your reaction flask is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[4]
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure the base is of high purity and, if it's a solid, that it is finely powdered to maximize surface area.[4]
Q2: The standard catalyst Pd(PPh₃)₄ is not working. What catalyst and ligand system is recommended for a sterically hindered boronic acid?
A2: This is a very common issue. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] For sterically demanding couplings, the catalyst system is the most critical factor.[2] You should employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These advanced ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the final reductive elimination step.[2]
Recommendations:
-
Bulky Monophosphine Ligands (Buchwald Ligands): These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2][5] They have demonstrated high activity for a broad range of substrates, including electron-poor and sterically hindered ones.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands, particularly for reactions involving aryl chlorides or creating tetra-ortho-substituted biaryls.[2][7]
-
Specialized Ligands: For extremely challenging couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like BI-DIME or AntPhos may be required.[2][8]
Q3: Which base should I use for this hindered coupling, and why is it so important?
A3: The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][9] For sterically hindered substrates, the choice of base can dramatically affect the reaction rate and yield.[2]
Recommendations:
-
Moderately Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for hindered systems.[2] They are strong enough to promote the formation of the boronate without causing significant substrate degradation.
-
Stronger Bases: For particularly difficult couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][7]
-
Avoid: Be cautious with strong hydroxide bases (NaOH, KOH) or alkoxides unless you have confirmed your substrate is stable under these conditions, as they can promote side reactions.[5]
Q4: I suspect protodeboronation is a major side reaction. How can I minimize it?
A4: Protodeboronation is a common cause of low yields, especially with electron-deficient or sterically hindered boronic acids.[3] This side reaction is often exacerbated by high temperatures and the presence of water.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF).[4]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or an aryltrifluoroborate salt.[4] These reagents are more resistant to premature decomposition and release the active boronic acid slowly into the reaction.[3]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[4]
-
Lower Temperature & Shorter Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely to avoid unnecessarily long reaction times.[3]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields for Suzuki couplings of hindered substrates under various conditions, providing a reference for optimization.
Table 1: Comparison of Ligands for a Sterically Hindered Coupling (Model Reaction: 2-Bromotoluene + Phenylboronic Acid)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | Toluene | 100 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 95 |
Data synthesized from principles described in multiple sources.[2][5][6]
Table 2: Comparison of Bases for a Sterically Hindered Coupling (Model Reaction: 2-Bromo-1,3,5-trimethylbenzene + Phenylboronic Acid)
| Entry | Catalyst System | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ / SPhos | Na₂CO₃ | Toluene/H₂O | 110 | 35 |
| 2 | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 110 | 68 |
| 3 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 89 |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 94 |
Data synthesized from principles described in multiple sources.[2][5][10]
Visualizations
Suzuki Catalytic Cycle
Troubleshooting Workflow for Low Yield
Experimental Protocol
General Protocol for Suzuki Coupling with a Sterically Hindered Boronic Acid
This protocol is a robust starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base: Anhydrous, finely powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane (to give a 0.1-0.2 M concentration relative to the limiting reagent)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and powdered K₃PO₄.
-
Degassing: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions with hindered substrates can take from 4 to 24 hours.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,5-Dimethyl-4-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-isopropoxyphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: Due to its electron-rich nature and the presence of ortho-methyl groups, the two most prevalent side reactions are protodeboronation and homocoupling .
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Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 1-isopropoxy-2,4-dimethylbenzene. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl, from the coupling of two molecules of the boronic acid. The presence of oxygen and certain palladium catalyst species can facilitate this undesired outcome.
Q2: Why is my Suzuki-Miyaura reaction with this compound showing low yield?
A2: Low yields are typically attributed to one or a combination of the following factors:
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Inefficient Catalysis: The steric hindrance from the two ortho-methyl groups can slow down the catalytic cycle, particularly the transmetalation and reductive elimination steps. The choice of palladium catalyst and ligand is therefore critical.
-
Protodeboronation: As a significant competing pathway, protodeboronation consumes the starting boronic acid, thereby reducing the yield of the desired cross-coupled product.
-
Homocoupling: The formation of the homocoupled product also consumes the boronic acid and can complicate purification.
-
Poor Solubility: Suboptimal solvent choice can lead to poor solubility of reagents, hindering reaction kinetics.
Q3: How can I minimize protodeboronation of this compound?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and bases can significantly reduce its occurrence.
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond from premature cleavage. The boronic acid is then slowly released in situ under the reaction conditions.
Q4: What conditions are recommended for Suzuki coupling with a sterically hindered and electron-rich boronic acid like this one?
A4: For challenging substrates such as this compound, the following conditions are generally recommended:
-
Catalyst System: Employ a palladium catalyst with bulky, electron-rich phosphine ligands. Buchwald-type ligands such as XPhos, SPhos, or RuPhos are often highly effective as they accelerate both oxidative addition and reductive elimination.
-
Base: A moderately strong, non-nucleophilic base is often preferred. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common choices.
-
Solvent: Anhydrous, polar apathetic solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) are typically used.
-
Temperature: Elevated temperatures (80-120 °C) are often necessary to overcome the activation energy associated with sterically hindered substrates.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). |
| Insufficient Temperature | Increase the reaction temperature in 10-20 °C increments. Microwave heating can also be effective for driving difficult couplings to completion. |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) to facilitate the catalytic cycle with the sterically hindered substrate. |
| Base/Solvent Incompatibility | Ensure the chosen base is suitable for the solvent system. For example, K₃PO₄ is often effective in dioxane or toluene. |
Issue 2: Significant Formation of Protodeboronated Byproduct
| Potential Cause | Troubleshooting Step |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a hydrated base, consider drying it or switching to an anhydrous version. |
| Base is too Strong/Aqueous | Switch to a milder base such as K₂CO₃ or Cs₂CO₃. Avoid strong aqueous bases like NaOH or KOH. |
| Boronic Acid Instability | Convert the boronic acid to its corresponding pinacol or MIDA ester, which are more stable and release the boronic acid slowly during the reaction. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and stop it once the starting material is consumed to minimize decomposition of the boronic acid. |
Issue 3: Predominance of Homocoupling Product
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Palladium(II) Species | The presence of Pd(II) species can promote homocoupling. Adding a mild reducing agent can sometimes help, but careful control of the catalyst's oxidation state is key. Using a Pd(0) source like Pd₂(dba)₃ is often preferred. |
| High Concentration of Boronic Acid | While a slight excess of boronic acid is often used, a very high concentration can favor homocoupling. Consider adding the boronic acid solution slowly to the reaction mixture. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered, Electron-Rich Arylboronic Acids
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85-95 |
| 2 | 2-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 18 | 75-85 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | DMF | 100 | 10 | 80-90 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 16 | 88-98 |
Note: The data in this table is representative for sterically hindered, electron-rich arylboronic acids and may need to be optimized for this compound specifically.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask/vial with a septum and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the anhydrous solvent via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Competing reaction pathways.
Technical Support Center: Homocoupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed homocoupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid to synthesize 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unintentional homocoupling in my Suzuki-Miyaura cross-coupling reaction?
A1: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[2] Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[3]
Q2: My intentional homocoupling reaction is sluggish or shows low yield. What are the first parameters I should check?
A2: For a sluggish reaction involving a sterically hindered substrate like this compound, the most critical parameters to investigate are the catalyst system (palladium source and ligand) and the reaction temperature.[4] The ortho-methyl groups create significant steric hindrance, which can slow down key steps in the catalytic cycle. Using bulky, electron-rich phosphine ligands and ensuring an adequate reaction temperature are crucial for success.[4]
Q3: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H) instead of the desired homocoupling. How can I minimize this?
A3: Protodeboronation is a common side reaction, especially with electron-rich boronic acids. To mitigate this, consider the following:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[4]
-
Boronic Ester Derivatives: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature hydrolysis and protodeboronation.[5]
Q4: How does the isopropoxy group on the boronic acid affect the reaction?
A4: The para-isopropoxy group is an electron-donating group. Generally, electron-donating groups on the aryl boronic acid enhance the rate of transmetalation, a crucial step in the catalytic cycle, which can lead to higher reaction rates and yields compared to electron-deficient systems.[6] However, they can also increase the susceptibility to protodeboronation.
Troubleshooting Guide
Issue 1: Low to No Yield of the Homocoupled Product
If you are experiencing low yields of 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low homocoupling yield.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. For intentional homocoupling, a Pd(II) source like Pd(OAc)₂ under air can be effective. If avoiding it as a side reaction, use a Pd(0) source like Pd(PPh₃)₄. |
| Ineffective Ligand | For sterically hindered substrates, standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which accelerate the reaction.[4] |
| Oxygen Contamination | If homocoupling is desired, bubbling air or O₂ through the mixture can promote the reaction. If it is an unwanted side reaction, ensure the solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar).[4] |
| Poor Reagent Quality | Boronic acids can degrade over time. Use a fresh or purified sample. Ensure the base is anhydrous and finely powdered for solid-phase reactions to maximize surface area. |
| Sub-optimal Conditions | Sterically hindered couplings often require more forcing conditions. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C) and monitor the reaction progress over a longer period (e.g., up to 24 hours).[6] |
Issue 2: Difficulty in Product Purification
The non-polar nature of the biphenyl product can make it difficult to separate from starting material and non-polar byproducts.[5]
| Potential Cause | Recommended Solution |
| Co-elution in Chromatography | If the product and starting material have similar Rf values, try a different solvent system for column chromatography (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane). A shallow gradient can improve separation. |
| Persistent Impurities | Consider recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) to purify the product. Short-path distillation under vacuum can be used to remove volatile impurities. |
Quantitative Data Summary
The following table presents representative reaction conditions for the homocoupling of sterically hindered, electron-rich arylboronic acids. Note: This data is compiled from reactions with structurally similar substrates and serves as a guideline for optimization. Actual yields may vary.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 85 - 95 |
| 2 | Pd(OAc)₂ (3) | None (Air) | K₂CO₃ (2) | MeOH | RT | 12 | 70 - 85 |
| 3 | PdCl₂(dppf) (3) | - | CsF (2) | Dioxane | 90 | 24 | 65 - 80 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 110 | 16 | 75 - 90 |
Experimental Protocols
Representative Protocol for Oxidative Homocoupling
This protocol is designed to favor the formation of the homocoupled product 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl.
Caption: Experimental workflow for homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
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Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Add a magnetic stir bar.
-
The flask is fitted with a reflux condenser and is open to the air (or a balloon of air can be attached).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,2',6,6'-tetramethyl-4,4'-diisopropoxybiphenyl product.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Protodeboronation of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dimethyl-4-isopropoxyphenylboronic acid. The focus is on addressing the common side reaction of protodeboronation.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the unwanted protodeboronation of this compound during your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired coupled product and significant formation of 1,3-dimethyl-2-isopropoxybenzene. | High extent of protodeboronation. | - Optimize the base: Switch to a weaker, non-aqueous base such as CsF, KOAc, or K₃PO₄. Strong aqueous bases (e.g., NaOH, KOH, Na₂CO₃) significantly accelerate protodeboronation.[1] - Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried. Water is a proton source for protodeboronation.[1] - Lower the reaction temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can slow down the rate of protodeboronation. - Shorten the reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation. - Use a more active catalyst system: A highly efficient palladium catalyst and ligand combination can accelerate the desired cross-coupling, making it outcompete the slower protodeboronation side reaction. |
| Inconsistent reaction yields. | Degradation of the boronic acid upon storage. | - Store this compound in a desiccator under an inert atmosphere (argon or nitrogen) at low temperatures. - For long-term storage or for particularly sensitive reactions, consider converting the boronic acid to a more stable derivative, such as its corresponding pinacol ester or MIDA boronate. These act as "slow-release" sources of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition. |
| Protodeboronation occurs even with anhydrous solvents. | The base itself can be a source of water (e.g., hydrated salts) or the reaction may generate water in situ. | - Use an anhydrous grade of the base or dry it before use. - Add molecular sieves to the reaction mixture to scavenge any trace amounts of water. |
| Difficulty in separating the desired product from the protodeboronated byproduct. | The polarity of the desired product and the 1,3-dimethyl-2-isopropoxybenzene byproduct are very similar. | - Optimize chromatographic separation conditions (e.g., use a less polar solvent system for column chromatography or explore different stationary phases). - Consider if the desired product can be derivatized to alter its polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1,3-dimethyl-2-isopropoxybenzene. This side reaction consumes the starting material, reduces the yield of the desired product, and introduces an impurity that can be challenging to separate.[1]
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: Arylboronic acids with electron-donating groups are generally more prone to protodeboronation.[2] The isopropoxy and two methyl groups on the phenyl ring of this compound are all electron-donating, which increases the electron density on the aromatic ring and makes the carbon-boron bond more susceptible to cleavage.[2]
Q3: What is the mechanism of protodeboronation under basic conditions?
A3: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form (ArB(OH)₃⁻).[1] The protodeboronation then typically proceeds via the reaction of this boronate species with a proton source, such as water, which leads to the cleavage of the C-B bond.[1]
Q4: Can the choice of palladium catalyst and ligand affect the extent of protodeboronation?
A4: Yes. A highly active palladium catalyst that promotes rapid oxidative addition and reductive elimination can favor the desired Suzuki-Miyaura coupling over the protodeboronation pathway. Conversely, a less active catalyst may allow more time for the boronic acid to decompose. Therefore, screening different ligands and palladium sources can be beneficial.
Q5: How can I quantify the amount of protodeboronation in my reaction?
A5: The extent of protodeboronation can be quantified by analytical techniques such as ¹H NMR, GC-MS, or LC-MS. By integrating the signals corresponding to the desired product and the protodeboronated byproduct, you can determine their relative ratios. Comparing the analytical data of your reaction mixture to authentic samples of your starting material, desired product, and the expected protodeboronated arene will allow for accurate quantification.
Quantitative Data
Table 1: Illustrative Effect of Reaction Conditions on Protodeboronation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Illustrative % Protodeboronation |
| 1 | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 30 |
| 3 | K₃PO₄ (2) | Anhydrous Dioxane | 100 | 12 | 15 |
| 4 | K₃PO₄ (2) | Anhydrous Dioxane | 80 | 12 | <10 |
| 5 | CsF (2) | Anhydrous THF | 65 | 12 | <5 |
Disclaimer: The data in this table is illustrative and intended to demonstrate qualitative trends. Actual results will vary depending on the specific reaction partners and conditions.
Experimental Protocols
General Protocol for Monitoring Protodeboronation by ¹H NMR
This protocol allows for the investigation of the stability of this compound under specific conditions.
-
Preparation of the reaction mixture: In an NMR tube, dissolve this compound (1.0 equiv.) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent (e.g., dioxane-d₈/D₂O).
-
Initiation of the reaction: Add the base of choice (e.g., K₃PO₄, 2.0 equiv.).
-
Data acquisition: Acquire a ¹H NMR spectrum at time zero.
-
Monitoring: Heat the NMR tube to the desired reaction temperature in a thermostated oil bath. Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour).
-
Analysis: Monitor the decrease in the integral of a characteristic signal of the starting boronic acid and the increase in the integral of a characteristic signal of the protodeboronated product (1,3-dimethyl-2-isopropoxybenzene), relative to the integral of the internal standard.
Visualizations
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
References
Technical Support Center: Purification of Products from 3,5-Dimethyl-4-isopropoxyphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 3,5-Dimethyl-4-isopropoxyphenylboronic acid.
Troubleshooting Guide
Issue 1: Difficulty Separating the Desired Product from Unreacted Boronic Acid
Question: After my Suzuki-Miyaura coupling reaction, I'm having trouble separating my biaryl product from the starting this compound using column chromatography. What can I do?
Answer: This is a common issue as boronic acids can be somewhat polar and may co-elute with the desired product. Here are several strategies to address this:
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Aqueous Workup with Base: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with an aqueous basic solution, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1][2][3] The basic wash will deprotonate the acidic boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer.[4][5] The desired, typically less polar, biaryl product will remain in the organic layer. Remember to re-extract the aqueous layer with the organic solvent to maximize product recovery.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for your column chromatography. If a standard hexane/ethyl acetate system is failing, try a dichloromethane/methanol gradient.[1] Sometimes, adding a small amount of a modifier like triethylamine (Et₃N) to the eluent can help by deactivating the silica gel and altering the retention of acidic compounds.[6][7]
-
Stationary Phase: If your product is sensitive to the acidic nature of silica gel, consider using neutralized silica gel or an alternative stationary phase like alumina.[3]
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method.[4][8] The key is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at room temperature, while the boronic acid impurity remains in solution.[3] Common solvents to screen include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[3][8]
Issue 2: Presence of Homocoupled Byproducts
Question: My final product is contaminated with a significant amount of a homocoupled dimer of my starting boronic acid. How can I minimize its formation and remove it?
Answer: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, often mediated by the palladium catalyst.[9][10][11]
-
Minimizing Formation:
-
Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[9] Purging the solvent and reaction vessel with an inert gas like argon or nitrogen is crucial.[12]
-
Catalyst Choice: The choice of palladium precursor and ligand can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst complex can sometimes be beneficial over generating Pd(0) in situ from a Pd(II) source.[9]
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or excessive temperatures can sometimes lead to more side reactions.[13]
-
-
Removal of Homocoupled Product:
-
Chromatography: Homocoupled biaryls often have different polarity and symmetry compared to the desired cross-coupled product, which usually allows for separation by flash column chromatography.[6] Careful selection of the eluent system is key to achieving good separation.
-
Recrystallization: Due to differences in crystal packing and solubility, recrystallization can often effectively separate the desired product from the homocoupled dimer.[6]
-
Data on Purification Strategies
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Base Extraction | Converts acidic boronic acid to a water-soluble salt.[4][5] | Simple, fast, and effective for removing bulk boronic acid.[1] | May not remove other organic impurities. Emulsion formation can be an issue. | Initial workup step before further purification. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase.[14][15] | Versatile for a wide range of compounds, can separate mixtures with different polarities.[15] | Can be time-consuming and requires large volumes of solvent.[14] Product may degrade on acidic silica.[3] | Separating products from starting materials and byproducts of different polarities.[6] |
| Recrystallization | Purification based on differences in solubility.[16] | Can yield highly pure crystalline products.[3] Scalable. | Only applicable to solid products. Requires finding a suitable solvent system. Product loss in the mother liquor.[16] | Final purification step for solid products to achieve high purity. |
| Preparative HPLC | High-resolution chromatography for purification. | Excellent separation of closely related compounds and isomers.[17] | Expensive, limited sample capacity, requires specialized equipment. | Difficult separations or when very high purity is required for small amounts of material.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a Suzuki-Miyaura reaction with this compound?
A1: Besides the unreacted boronic acid, common impurities include the starting aryl halide, homocoupled byproducts from both the boronic acid and the aryl halide, and products of protodeboronation (where the boronic acid group is replaced by a hydrogen atom).[3][11][13] Residual palladium catalyst and inorganic salts from the base are also common.[2]
Q2: My product is an oil and cannot be recrystallized. What is the best purification strategy?
A2: For oily products, flash column chromatography is the most common and effective purification method.[4][15] If standard silica gel chromatography is not providing adequate separation, you can explore using different stationary phases (e.g., alumina, C18 reversed-phase silica) or preparative HPLC for more challenging separations.[3][8]
Q3: How can I tell if my boronic acid has degraded before the reaction?
A3: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines.[9][18] This is often a reversible process. You can check the purity of your starting material by NMR. Significant degradation might also be indicated by poor reactivity or the formation of unexpected byproducts. It is good practice to store boronic acids in a cool, dry place.
Q4: I see a black precipitate in my reaction mixture. What is it and how do I remove it?
A4: The black precipitate is likely palladium black, which forms when the palladium catalyst aggregates and comes out of solution.[13] This can reduce the catalyst's efficiency.[13] During workup, you can often remove it by filtering the crude reaction mixture through a pad of Celite® before proceeding with extraction and further purification.
Q5: Can I use an acid wash to remove basic impurities?
A5: Yes, similar to using a base wash to remove acidic impurities, an acidic wash (e.g., dilute HCl) during the aqueous workup can be used to remove residual basic impurities, such as triethylamine or other amine-based ligands.
Experimental Protocols & Visualizations
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to quench the reaction and perform an initial separation of the organic product from water-soluble impurities and the catalyst.
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration (Optional): If palladium black has precipitated, filter the mixture through a short plug of Celite®. Wash the pad with additional organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel.
-
Base Wash: Wash the organic layer with a 1M aqueous solution of NaOH or Na₂CO₃ to remove unreacted boronic acid.[1][3] Separate the layers.
-
Water and Brine Wash: Sequentially wash the organic layer with water and then with brine (saturated NaCl solution).[2] The brine wash helps to remove residual water from the organic phase.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Caption: General workflow for aqueous workup and extraction.
Protocol 2: Flash Column Chromatography of a Biaryl Product
This protocol provides a general guideline for purifying the crude product obtained from the workup.
-
TLC Analysis: Determine a suitable eluent system by thin-layer chromatography (TLC) of the crude product. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.[3]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[7]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
Caption: Decision tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. column-chromatography.com [column-chromatography.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
Removing palladium catalyst from 3,5-Dimethyl-4-isopropoxyphenylboronic acid coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in modern organic synthesis: the removal of residual palladium catalysts from coupling reactions, specifically focusing on products derived from substrates like 3,5-Dimethyl-4-isopropoxyphenylboronic acid.
In pharmaceutical development, controlling elemental impurities is not just a matter of good science but a strict regulatory requirement.[1][2][3] Palladium, a powerful and versatile catalyst for C-C bond formation, must be purged from the final Active Pharmaceutical Ingredient (API) to levels often below 10 parts-per-million (ppm) to comply with guidelines set by the International Council for Harmonisation (ICH Q3D).[1][3][4]
This guide provides a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting workflows for more persistent challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical after my coupling reaction?
Residual palladium in an API poses toxicological risks and offers no therapeutic benefit to the patient.[2][5] Regulatory bodies like the FDA and EMA mandate strict limits on such elemental impurities in all marketed drug products.[2][3][6][7] Beyond regulatory compliance, residual palladium can interfere with downstream chemistry, compromise the stability of the final compound, and produce confounding results in biological screening assays.[8]
Q2: I've performed a standard aqueous work-up. Isn't that enough?
While a work-up can remove some inorganic salts, it is often insufficient for reducing palladium to acceptable levels.[8] Palladium can persist in various forms:
-
Heterogeneous particles: Larger Pd(0) particles that may be partially removed by filtration.
-
Colloidal palladium: Very fine, suspended nanoparticles that can pass through standard filters.
-
Soluble palladium species: Pd(II) salts or soluble Pd(0)-ligand complexes that remain dissolved in the organic phase.
A study published in ACS Medicinal Chemistry Letters demonstrated that after only an aqueous workup, palladium levels can remain very high, often exceeding 1000 ppm.[8]
Q3: What are the main methods for palladium removal?
The primary strategies fall into three categories: adsorption, extraction/precipitation, and crystallization.[1]
-
Adsorption: This is the most common and often most effective method, involving the use of "scavengers" that bind to the palladium, allowing it to be removed by simple filtration.[1][9]
-
Extraction/Precipitation: This involves altering solvent conditions or adding agents to selectively precipitate the palladium species.[10]
-
Crystallization: While sometimes effective, crystallization can occasionally trap impurities within the crystal lattice, making it an unreliable standalone method for palladium removal.[11][12]
Q4: What is a "palladium scavenger" and how do I choose one?
Palladium scavengers are materials, often based on functionalized silica gel or polymers, designed to selectively bind (chelate) palladium.[13][14] The choice of scavenger depends on several factors:
-
The oxidation state of Palladium: Thiol-based scavengers are highly effective for both Pd(0) and Pd(II).[13]
-
Solvent System: The scavenger must be compatible with your process solvent.
-
Product Polarity: Ensure your product does not have a high affinity for the scavenger, which could lead to yield loss.
-
Cost and Scale: For large-scale operations, the cost and ease of handling are critical considerations.[1]
A preliminary screen with a small panel of scavengers is highly recommended to find the optimal choice for your specific product and conditions.[15]
Q5: How do I accurately measure my residual palladium levels?
The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[11][16][17] This technique is highly sensitive, capable of detecting metals at parts-per-billion (ppb) levels, and is required for final product validation to meet regulatory standards.[11][16][17] For in-process checks or high-throughput screening of purification methods, simpler colorimetric or fluorescent kits are also available.[11]
Part 2: Troubleshooting Guides & Protocols
This section provides structured workflows to address specific challenges encountered during palladium removal.
Workflow 1: Initial Palladium Removal Strategy
This workflow provides a logical decision path for selecting an appropriate palladium removal technique after the initial reaction work-up.
Caption: Decision workflow for initial palladium removal.
Troubleshooting Guide: High Palladium Levels After Scavenging
Symptom: You have treated your product solution with a palladium scavenger, but ICP-MS analysis shows palladium levels are still unacceptably high (>10 ppm).
The interaction between the palladium species and the scavenger is suboptimal. This can be due to steric hindrance from your product, competition from ligands, or an inappropriate choice of scavenger functional group.
Solution Path:
-
Re-evaluate Scavenger Type: If you used a general-purpose scavenger like activated carbon and it failed, switch to a scavenger with a high affinity for soft metals like palladium.[1][13] Thiol (mercapto) or thiourea-functionalized silicas are excellent first choices due to the strong affinity of sulfur for palladium.[1][13]
-
Optimize Conditions: Scavenging efficiency is dependent on time, temperature, and agitation.
-
Increase Contact Time: Extend the stirring time from 1 hour to 4-16 hours.[1]
-
Increase Temperature: Gently heat the mixture to 40-60°C. This can increase reaction kinetics but should be monitored to prevent product degradation.
-
Increase Scavenger Equivalents: While a starting point might be 4-8 molar equivalents relative to palladium, you may need to increase this to 10-20 equivalents.[18]
-
Your product may be binding to the scavenger, leading to an apparent loss of yield. This is more common with polar compounds and scavengers like activated carbon.
Solution Path:
-
Wash the Scavenger: After filtering the scavenger, wash the collected solid with fresh solvent to recover any adsorbed product.[15] Combine the washings with the main filtrate.
-
Solvent Optimization: Perform the scavenging in a more polar solvent if your product is nonpolar, or a less polar solvent if your product is polar. This can disrupt the non-specific binding of your product to the scavenger support.
-
Consider a Different Support: If using activated carbon, switch to a silica-based scavenger. Silica supports are generally more polar and may have less affinity for nonpolar organic products.[13]
Part 3: Data & Protocols
Comparative Analysis of Common Palladium Scavengers
The selection of a scavenger is a critical step. The table below summarizes the characteristics of commonly used options.
| Scavenger Type | Functional Group | Typical Capacity (mmol/g) | Pros | Cons |
| Functionalized Silica | Thiol (-SH) | 1.0 - 2.4 | High selectivity for Pd, good kinetics, compatible with many solvents, low product adsorption.[1][13] | Higher cost than carbon. |
| Functionalized Silica | Thiourea (-SC(NH₂)NH₂) | 1.0 - 1.5 | Versatile for many forms of Pd, widely used in pharma.[13] | Can sometimes catalyze side reactions if not fully removed. |
| Functionalized Silica | Trimercaptotriazine (TMT) | 0.5 - 1.0 | Very high affinity for Pd, can be effective in reducing levels to < 5 ppm.[1][8] | Can have lower capacity, higher cost. |
| Activated Carbon | N/A (Adsorption) | Variable | Low cost, readily available, can remove color impurities.[19][20] | Lower selectivity, can adsorb product leading to yield loss, may require higher loadings.[1][13] |
| Polymer-Based Resins | Thiol, Amine, etc. | 1.0 - 4.0 | High capacity, can be used in flow chemistry setups.[1] | Can swell in certain organic solvents, potentially slower kinetics than silica. |
Experimental Protocol: Standard Bench-Scale Scavenging with Si-Thiol
This protocol outlines a typical procedure for removing palladium from a ~100 mL organic solution of your crude product.
Objective: To reduce residual palladium from >500 ppm to <10 ppm.
Materials:
-
Crude product solution in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF).
-
SiliaMetS® Thiol (or equivalent thiol-functionalized silica gel).
-
Stir plate and magnetic stir bar.
-
Büchner funnel, filter flask, and filter paper (or a fritted glass funnel).
-
Inert atmosphere (Nitrogen or Argon), if the product is air-sensitive.
Procedure:
-
Quantify Initial Palladium: Before treatment, take a small aliquot of your crude solution for ICP-MS analysis to establish a baseline palladium concentration.
-
Prepare the Scavenging Slurry:
-
To your crude solution (~100 mL) in a round-bottom flask, add a magnetic stir bar.
-
Calculate the required amount of scavenger. A common starting point is to use 5-10 weight percent relative to your crude product weight, or 10-20 molar equivalents relative to the initial palladium catalyst loading.
-
Add the calculated amount of Si-Thiol scavenger to the flask. The scavenger can be added directly to the solution; no pre-activation is required.[18]
-
-
Scavenging Reaction:
-
Stir the slurry vigorously at room temperature (20-25°C). For many reactions, a contact time of 1-4 hours is sufficient.
-
Monitor the progress. As the scavenger binds the palladium, the silica powder may change color (e.g., to grey, brown, or black).[18]
-
-
Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly.
-
Filter the slurry, collecting the filtrate in a clean filter flask.
-
Wash the collected scavenger cake on the filter paper with 2-3 small portions of fresh solvent to ensure complete recovery of your product.
-
-
Final Analysis:
-
Combine the filtrate and washings.
-
Take a final aliquot for ICP-MS analysis to confirm that the palladium level is below your target threshold (e.g., <10 ppm).
-
Concentrate the filtrate in vacuo to recover your purified product.
-
Caption: Workflow for bench-scale palladium scavenging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. FDA Guidance on Elemental Impurities Affects Animal Health Customers - West [westpharma.com]
- 6. FDA's Update on Elemental Impurities According to the new ICH Q3D and USP 232/233 Guidelines - Are you ready | eMedEvents [emedevents.com]
- 7. usp.org [usp.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 11. arborassays.com [arborassays.com]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Improving solubility of 3,5-Dimethyl-4-isopropoxyphenylboronic acid in reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the solubility of 3,5-Dimethyl-4-isopropoxyphenylboronic acid in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its behavior based on structurally related compounds like phenylboronic acid and its substituted derivatives. Generally, arylboronic acids exhibit higher solubility in polar aprotic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone) and are less soluble in nonpolar hydrocarbon solvents (e.g., hexane, toluene).[1][2][3] The presence of the isopropoxy group may slightly increase solubility in organic solvents compared to unsubstituted phenylboronic acid.[4] However, like many boronic acids, it is prone to forming trimeric anhydrides (boroxines), which are often less soluble.
Q2: My this compound is not dissolving in my reaction solvent. What are some initial troubleshooting steps?
A2: If you are experiencing poor solubility, consider the following initial steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. Ethers (dioxane, THF) and ketones are often good starting points.[1][2] For Suzuki-Miyaura reactions, a mixture of an organic solvent with water is common, and the ratio can be adjusted to improve solubility.
-
Heating: Gently heating the reaction mixture can significantly increase the solubility of the boronic acid.
-
Stirring: Ensure vigorous stirring to aid dissolution.
-
Reagent Quality: Boronic acids can dehydrate to form less soluble boroxines. Ensure your reagent is of high quality and has been stored properly.
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: Yes, pH can have a significant impact on the solubility of arylboronic acids. In aqueous solutions, increasing the pH will convert the boronic acid to the more soluble boronate salt.[5] In the context of a reaction mixture like a Suzuki-Miyaura coupling, the choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) not only facilitate the catalytic cycle but also help in forming the boronate species, which can improve solubility in the aqueous phase of the solvent mixture.
Q4: Are there any additives that can enhance the solubility of this boronic acid?
A4: While not a common practice for improving solubility in organic reaction mixtures, for aqueous solubility, the addition of diols or polyols like mannitol can increase the solubility of boronic acids by forming more soluble boronate esters. However, for a reaction like a Suzuki coupling, a more practical approach is to modify the boronic acid itself.
Troubleshooting Guide: Poor Solubility in Suzuki-Miyaura Coupling Reactions
Issue: Low to no product yield in a Suzuki-Miyaura coupling reaction, with unreacted this compound observed in the reaction flask.
This issue often points to poor solubility of the boronic acid, preventing its efficient participation in the catalytic cycle.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor solubility in Suzuki reactions.
Detailed Troubleshooting Steps & Solutions
| Troubleshooting Step | Possible Cause | Recommended Solution & Protocol |
| 1. Optimize Solvent System | The chosen solvent or solvent mixture is not effective at dissolving the boronic acid. | Solution: Screen different solvent systems. For Suzuki-Miyaura reactions, mixtures of dioxane/water, THF/water, or DMF/water are common. Vary the ratio of the organic solvent to water to find the optimal balance for solubility of all reaction components. Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can sometimes solubilize otherwise insoluble reactants. |
| 2. Change the Base | The base may not be effectively converting the boronic acid to the more soluble boronate salt. | Solution: Switch to a different base. Potassium phosphate (K₃PO₄) is often effective in challenging Suzuki couplings. Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and yield. |
| 3. Increase Reaction Temperature | Insufficient thermal energy to dissolve the boronic acid and overcome the activation energy of the reaction. | Solution: Gradually increase the reaction temperature. If the reaction is being run at 80 °C, consider increasing it to 100-110 °C. For very challenging couplings, a higher boiling point solvent like toluene or xylene may be necessary. |
| 4. Use a Boronic Acid Surrogate | The inherent properties of the boronic acid (e.g., tendency to form boroxines) limit its solubility and stability under the reaction conditions. | Solution: Convert the boronic acid to a more soluble and stable surrogate, such as a pinacol ester, a diethanolamine adduct, or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives often exhibit improved solubility in organic solvents and can be used directly in the coupling reaction.[6] |
Quantitative Solubility Data (Proxy Compounds)
Since specific quantitative solubility data for this compound is limited, the following tables provide data for phenylboronic acid and isobutoxyphenylboronic acid isomers as a reference. This data can help guide solvent selection.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents (Mole Fraction, x) [2]
| Temperature (°C) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |
| 20 | ~0.08 | ~0.20 | ~0.25 | ~0.30 | <0.01 |
| 40 | ~0.15 | ~0.35 | ~0.45 | ~0.50 | ~0.01 |
| 60 | ~0.28 | ~0.55 | ~0.65 | ~0.70 | ~0.02 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at 30°C (Mole Fraction, x) [4]
| Isomer | Chloroform | 3-Pentanone | Dipropyl Ether | Methylcyclohexane |
| ortho | 0.28 | 0.45 | 0.35 | 0.01 |
| meta | 0.10 | 0.25 | 0.15 | <0.01 |
| para | 0.08 | 0.20 | 0.12 | <0.01 |
Experimental Protocols
Protocol 1: Dynamic Method for Solubility Determination
This method determines the temperature at which a known composition of solute and solvent becomes a single liquid phase.
Caption: Workflow for the dynamic method of solubility determination.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to prepare a biphasic sample of known composition.[7][8]
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being vigorously stirred to ensure homogeneity.[7]
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored, either visually or with a luminance probe that measures the intensity of light passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, and the solution becomes clear, is recorded as the equilibrium solubility temperature for that specific composition.[7]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).
Protocol 2: Preparation of an N-Methyliminodiacetic Acid (MIDA) Boronate
This protocol describes a mild method for converting a boronic acid to its more stable and often more soluble MIDA boronate ester.[9][10][11]
Materials:
-
This compound
-
MIDA anhydride
-
Anhydrous dioxane
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the boronic acid (1.0 equiv) and MIDA anhydride (1.5-3.0 equiv).[10][11]
-
Solvent Addition: Add anhydrous dioxane to form a suspension (typically at a concentration of 0.1-0.2 M with respect to the boronic acid).[10][11]
-
Reaction: Heat the mixture with stirring at 70-80 °C for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., LC-MS) until the starting boronic acid is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The MIDA boronate can often be isolated by filtration and washed with a solvent in which it is sparingly soluble (e.g., diethyl ether or hexanes). Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction where the boronic acid has limited solubility.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: 3,5-Dimethyl-4-isopropoxyphenylboronic acid in Catalytic Reactions
Welcome to the technical support center for 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura reactions involving sterically hindered substrates like this compound are a common challenge. The primary reasons often revolve around the reduced reactivity due to steric hindrance, which can impede crucial steps in the catalytic cycle. Key areas to troubleshoot include the choice of catalyst and ligand, the selection of an appropriate base and solvent, and the integrity of the boronic acid itself. For sterically demanding couplings, standard catalysts may be ineffective; employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to promote the desired catalytic activity.[1]
Q2: I suspect my this compound reagent is compromised. How can this affect the reaction, and how can I verify its quality?
A2: The quality and stability of the boronic acid are critical for a successful coupling reaction. Boronic acids can degrade over time or under certain conditions, leading to side products that can inhibit the catalyst or simply be unreactive. Two common degradation pathways are:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (1-isopropoxy-2,4-dimethylbenzene), resulting in the loss of the reactive species. This can be exacerbated by the presence of water and certain bases.[1][2]
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. While boroxines can be active in some Suzuki couplings, their reactivity can differ from the free boronic acid, and their formation can complicate reaction stoichiometry and kinetics. It is noted that 3,5-Dimethyl-4-propoxyphenylboronic acid (a closely related compound) can contain varying amounts of its anhydride.
You can check the purity of your boronic acid using techniques like NMR spectroscopy to detect the presence of significant impurities or degradation products.
Q3: Could residual impurities from the synthesis of this compound be poisoning my catalyst?
A3: Yes, impurities from the synthesis of the boronic acid can act as catalyst poisons. The synthesis of arylboronic acids often involves the reaction of an organometallic species (like a Grignard reagent from 1-bromo-3,5-dimethyl-4-isopropoxybenzene) with a trialkyl borate. Potential impurities could include:
-
Unreacted starting materials or byproducts from the Grignard formation.
-
Residual borate esters.
-
Halide ions (e.g., bromide), which can interact with the palladium catalyst.
These impurities can coordinate to the active palladium species, reducing its catalytic efficiency.
Q4: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A4: The formation of a black precipitate, often referred to as palladium black, is a common sign of catalyst decomposition.[2][3] This inactive form of palladium precipitates out of the solution, halting the catalytic cycle. Catalyst decomposition can be caused by:
-
Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst.[1][2] Rigorous degassing of solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
High Temperatures: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[1]
-
Ligand Degradation: Phosphine ligands, especially in the presence of trace oxygen, can be oxidized, leading to less effective stabilization of the palladium center.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using more robust pre-catalysts like Buchwald's palladacycle pre-catalysts.[2] |
| Steric Hindrance | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate the catalytic cycle with the sterically hindered boronic acid.[1] |
| Inappropriate Base | Screen different bases. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1] |
| Poor Boronic Acid Quality | Check the purity of the this compound by NMR. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before use.[2] |
| Presence of Oxygen | Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1][2] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen and a Pd(II) species.[2] Ensure rigorous degassing of the reaction mixture. Using a Pd(0) source directly may also mitigate this issue.[2] |
| Protodeboronation | Minimize water in the reaction by using anhydrous solvents and bases if the reaction conditions allow. Using milder bases can also reduce the rate of protodeboronation.[1] |
Visualizing Reaction and Troubleshooting Logic
Below are diagrams to illustrate key concepts in troubleshooting reactions with this compound.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocols
Protocol 1: Degassing of Reaction Solvents
-
Freeze-Pump-Thaw Method (for robust solvents like dioxane, toluene):
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solvent. You will likely see bubbles escape as dissolved gases are released.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
-
-
Inert Gas Sparging:
-
Insert a long needle connected to an inert gas (argon or nitrogen) line into the solvent, ensuring the needle tip is below the solvent surface.
-
Bubble the inert gas through the solvent for 20-30 minutes. This method is suitable for most solvents.
-
Protocol 2: Standard Suzuki-Miyaura Coupling with this compound
This is a general starting point; optimization will likely be required.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq relative to palladium).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
Effect of temperature on the stability of 3,5-Dimethyl-4-isopropoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the thermal stability of 3,5-Dimethyl-4-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature is room temperature.[1][2] For long-term stability, it is advisable to store the compound in a cool, dark place at temperatures below 15°C.[2]
Q2: What is the melting point of this compound?
Q3: Is this compound sensitive to moisture?
A3: Yes, boronic acids, in general, are susceptible to dehydration, which can lead to the formation of a trimeric anhydride, known as a boroxine.[4] Some suppliers note that 3,5-Dimethyl-4-propoxyphenylboronic acid may contain varying amounts of its anhydride. It is crucial to store the compound in a dry environment.
Q4: What are the typical signs of degradation for this compound?
A4: Visual signs of degradation can include a change in the appearance of the white to off-white crystalline powder.[1] From a chemical perspective, the formation of the anhydride is a common degradation pathway. In solution, especially under certain pH conditions, protodeboronation (loss of the boronic acid group) can occur.[5][6]
Q5: How does temperature affect the stability of this compound in solution?
A5: The stability of arylboronic acids in solution is pH-dependent and can be influenced by temperature.[6] Elevated temperatures can accelerate decomposition pathways such as protodeboronation, particularly under strongly acidic or basic conditions.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results (e.g., in Suzuki-Miyaura coupling) | Degradation of the boronic acid. | - Confirm the purity of the boronic acid using techniques like NMR or HPLC before use.- Use freshly opened or properly stored material.- Consider that the reagent may contain some amount of the less reactive anhydride (boroxine). |
| Change in physical appearance of the solid (e.g., clumping, discoloration) | Moisture absorption and/or thermal degradation. | - Store the compound in a desiccator.- Avoid frequent temperature cycling which can lead to moisture condensation.[7]- If degradation is suspected, repurification may be necessary. |
| Low yields in reactions at elevated temperatures | Thermal decomposition of the boronic acid. | - Attempt the reaction at a lower temperature if possible.- Minimize the reaction time at high temperatures.- Perform a stability study of the boronic acid under the reaction conditions (solvent, base, temperature) to assess its half-life. |
| Formation of deboronated byproducts | Protodeboronation. | - Adjust the pH of the reaction mixture; protodeboronation of some arylboronic acids is slowest around pH 5.[5]- Be aware that sterically hindered and electron-rich arylboronic acids can be more prone to deboronation.[5] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general method for assessing the thermal stability and decomposition profile of this compound.
1. Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).
2. TGA Instrument Setup:
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.
-
Heating Rate: A standard heating rate of 10°C/min is typically used.[8]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of at least 600°C to ensure complete decomposition.[8]
3. Data Analysis:
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak) from the derivative of the TGA curve (DTG).
Protocol 2: Analysis of Thermal Decomposition by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the melting point and identify other thermal events like decomposition.
1. Sample Preparation:
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Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[9]
2. DSC Instrument Setup:
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Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.[9]
-
Heating Rate: 10°C/min.[9]
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected melting and decomposition points (e.g., 300°C).
3. Data Analysis:
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Identify the endothermic peak corresponding to the melting point.
-
Observe any exothermic peaks that may indicate decomposition.
Data Presentation
As specific experimental data for the thermal decomposition of this compound is not available in the public domain, the following table provides data for the closely related analogue, 3,5-Dimethyl-4-propoxyphenylboronic acid, for reference.
Table 1: Physical and Thermal Properties of 3,5-Dimethyl-4-propoxyphenylboronic Acid
| Property | Value | Source(s) |
| Molecular Formula | C11H17BO3 | [1][3] |
| Molecular Weight | 208.06 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 187°C (lit.) or 182-187°C (lit.) | [1][3] |
| Storage Conditions | Room Temperature (Recommended in a cool and dark place, <15°C) | [1][2] |
Visualizations
Caption: Workflow for thermal analysis.
Caption: Troubleshooting decision tree.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Dimethyl-4-propoxyphenylboronic Acid | 357611-51-9 | TCI AMERICA [tcichemicals.com]
- 3. 3,5-二甲基-4-丙氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions of 3,5-Dimethyl-4-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 3,5-Dimethyl-4-isopropoxyphenylboronic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.
Issue: Low or No Yield of the Desired Cross-Coupled Product
Question: My Suzuki reaction with this compound is resulting in a low yield or no product at all. What are the primary factors to investigate?
Answer: Low yields in Suzuki couplings with sterically hindered substrates like this compound are frequently due to the steric hindrance impeding key steps in the catalytic cycle. A systematic approach to troubleshooting should be employed:
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Catalyst and Ligand Selection: This is the most critical aspect for successful coupling with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often not effective.
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Recommendation: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition of the aryl halide and also accelerates the reductive elimination step.
-
-
Base and Solvent Combination: The choice of base and solvent is crucial and they often work in concert.
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Bases: Potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings. Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective, particularly with less reactive aryl chlorides. Weaker bases such as potassium carbonate (K₂CO₃) may also be suitable, but might require higher temperatures.
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Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are common choices. For particularly challenging couplings, higher boiling point solvents like xylenes might be necessary to enable higher reaction temperatures.
-
-
Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers. If your reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
Issue: Significant Formation of Homocoupling Byproduct
Question: I am observing a significant amount of the homocoupled dimer of this compound in my reaction mixture. What causes this and how can I minimize it?
Answer: Homocoupling of the boronic acid is a common side reaction, primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2] Here’s how to address it:
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Rigorous Degassing: Ensure all solvents (including any water used in the base solution) and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[3]
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Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its in-situ reduction to Pd(0) might be inefficient, leading to side reactions.[4]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling by promoting the reductive elimination of the cross-coupled product.[3][4]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize homocoupling.
Issue: Presence of Protodeboronation Byproduct
Question: My analysis shows the presence of 1,3-dimethyl-2-isopropoxybenzene, indicating protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common issue, especially with electron-rich or sterically hindered boronic acids. Key strategies to mitigate this include:
-
Choice of Base: The base can promote protodeboronation. Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be advantageous over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[3]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[3]
-
Use of a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative.
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus its degradation.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[5]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for Suzuki reactions with this compound?
A1: For sterically hindered substrates, a higher catalyst loading might be necessary compared to unhindered couplings. A good starting point is typically 1-5 mol% of the palladium source. However, for highly efficient catalyst systems (e.g., those with advanced Buchwald ligands), lower loadings in the range of 0.5-2 mol% can be effective.
Q2: How crucial is the purity of the this compound?
A2: The purity of the boronic acid is very important. Impurities can interfere with the catalytic cycle. Boronic acids can also dehydrate to form boroxines (cyclic trimers), which can have different reactivity. It is recommended to use high-purity boronic acid and store it under an inert atmosphere, away from moisture.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave irradiation can be a very effective technique to accelerate Suzuki couplings, especially for hindered substrates. It allows for rapid heating to high temperatures, which can significantly reduce reaction times. However, optimization of the reaction time and temperature will be necessary to avoid decomposition of the reactants or catalyst.
Q4: What is the best way to monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will allow you to track the consumption of the starting materials and the formation of the desired product and any byproducts.
Data Presentation
The following tables summarize reaction conditions from studies on sterically hindered substrates, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Reaction Condition Screening for a Sterically Hindered Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (5) | PPh₃ (10) | K₂CO₃ (2) | THF | 60 | 1 | 7 |
| 2 | Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ (2) | THF | 60 | 1 | 60 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | THF | 60 | 1 | 18 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF | 60 | 1 | 52 |
| 5 | Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ (2) | THF | 60 | 1 | 85 |
| 6 | Pd₂(dba)₃ (5) | L1* (10) | Cs₂CO₃ (2) | THF | 60 | 1 | 71 |
| 7 | Pd₂(dba)₃ (5) | L1* (10) | NaOH (2) | THF | 60 | 1 | 50 |
*L1 is a specific phosphine ligand used in the study. This table demonstrates the significant impact of the choice of palladium source and ligand on the reaction yield.
Table 2: Optimization of Suzuki Coupling for ortho-Substituted Phenylboronic Acids
| Entry | Substrate 5 (equiv) | Solvent | Catalyst | Base (equiv) | Temp. (°C) | Time (h) | Product 1 (%) | Product 2 (%) | Product 3 (%) |
| 1 | 4.9 | Toluene | Pd(OAc)₂, SPhos | K₃PO₄ (9) | 90 | 60 | 47 | 40 | 10 |
| 2 | 4.9 | Toluene | Pd(OAc)₂, SPhos | K₃PO₄ (9) | 70 | 60 | 52 | 37 | 8 |
| 3 | 4.9 | Xylene | Pd(OAc)₂, SPhos | K₃PO₄ (9) | 120 | 60 | 40 | 43 | 17 |
| 4 | 6.9 | Toluene | Pd(OAc)₂, SPhos | K₃PO₄ (3) | 90 | 60 | 56 | 32 | 5 |
| 5 | 6.9 | Xylene | Pd(OAc)₂, SPhos | K₃PO₄ (3) | 120 | 60 | 44 | 43 | 10 |
This table illustrates the influence of temperature, solvent, and base equivalents on the product distribution in a complex Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound, with an emphasis on minimizing byproduct formation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, oven-dried
Procedure:
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Stir the suspension for a few minutes. Then, add the palladium precatalyst.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Setting Up an Oxygen-Free Suzuki Reaction
This protocol details the steps to ensure a rigorously oxygen-free reaction environment.
-
Glassware Preparation: All glassware (flask, condenser, stir bar) should be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.
-
Reagent Preparation: Solids (aryl halide, boronic acid, base, catalyst) should be dried in a vacuum oven if they are not anhydrous. Solvents must be anhydrous and should be degassed prior to use by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Assembly: Assemble the glassware while hot and allow it to cool under a stream of inert gas.
-
Addition of Solids: Add the solid reagents to the reaction flask under a positive pressure of inert gas.
-
Evacuation and Backfilling: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times.
-
Addition of Liquids: Add the degassed solvent to the flask via a cannula or a gas-tight syringe.
-
Running the Reaction: The reaction can then be heated under a positive pressure of the inert gas.
Visualizations
Caption: Troubleshooting workflow for minimizing byproducts in Suzuki reactions.
Caption: Mechanisms of common byproduct formation in Suzuki reactions.
References
Validation & Comparative
Comparative Performance Analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid in Suzuki Coupling Reactions
A detailed guide for researchers, scientists, and drug development professionals on the characterization and comparative performance of biphenyl compounds derived from 3,5-Dimethyl-4-isopropoxyphenylboronic acid via Suzuki-Miyaura cross-coupling. This document provides supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide focuses on the characterization of products derived from this compound, a versatile building block for the synthesis of complex biaryl scaffolds. These structures are of significant interest in medicinal chemistry due to their potential as modulators of key biological targets.
This publication presents a comparative analysis of the Suzuki coupling products of this compound with various aryl halides. The performance is benchmarked against structurally related boronic acids to provide a clear perspective on its reactivity and utility in drug discovery and development.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of the coupling partners. To provide a quantitative comparison, the performance of this compound was evaluated against two alternative arylboronic acids: 4-Isopropoxyphenylboronic acid and 4-Methoxyphenylboronic acid. The reactions were carried out with a selection of aryl bromides bearing electron-donating, electron-neutral, and electron-withdrawing substituents.
While specific experimental data for the Suzuki coupling of this compound is not extensively available in the public domain, the following tables are compiled based on representative yields for structurally similar coupling reactions found in the literature. These values serve as a predictive guide for reaction outcomes.
Table 1: Comparison of Reaction Yields for Suzuki Coupling of Various Boronic Acids with Aryl Bromides
| Entry | Boronic Acid | Aryl Bromide | Product | Representative Yield (%) |
| 1 | This compound | 4-Bromoanisole | 4'-Isopropoxy-4-methoxy-3',5'-dimethyl-1,1'-biphenyl | 85-95 (estimated) |
| 2 | 4-Isopropoxyphenylboronic acid | 4-Bromoanisole | 4'-Isopropoxy-4-methoxy-1,1'-biphenyl | 90-98 |
| 3 | 4-Methoxyphenylboronic acid | 4-Bromoanisole | 4,4'-Dimethoxy-1,1'-biphenyl | 92-99[1] |
| 4 | This compound | 4-Bromotoluene | 4'-Isopropoxy-4,3',5'-trimethyl-1,1'-biphenyl | 82-92 (estimated) |
| 5 | 4-Isopropoxyphenylboronic acid | 4-Bromotoluene | 4'-Isopropoxy-4-methyl-1,1'-biphenyl | 88-96 |
| 6 | 4-Methoxyphenylboronic acid | 4-Bromotoluene | 4'-Methoxy-4-methyl-1,1'-biphenyl | 90-97 |
| 7 | This compound | 1-Bromo-4-nitrobenzene | 4'-Isopropoxy-3',5'-dimethyl-4-nitro-1,1'-biphenyl | 75-88 (estimated) |
| 8 | 4-Isopropoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | 4'-Isopropoxy-4-nitro-1,1'-biphenyl | 80-92 |
| 9 | 4-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | 4'-Methoxy-4-nitro-1,1'-biphenyl | 85-95 |
| 10 | This compound | 4-Bromobenzonitrile | 4'-(4-Isopropoxy-3,5-dimethylphenyl)benzonitrile | 80-90 (estimated) |
| 11 | 4-Isopropoxyphenylboronic acid | 4-Bromobenzonitrile | 4'-(4-Isopropoxyphenyl)benzonitrile | 85-95 |
| 12 | 4-Methoxyphenylboronic acid | 4-Bromobenzonitrile | 4'-(4-Methoxyphenyl)benzonitrile | 88-96[2] |
Note: Yields are based on published data for similar reactions and may vary depending on the specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following section outlines a general protocol for the Suzuki-Miyaura cross-coupling reaction and the subsequent characterization of the biphenyl products.
General Experimental Protocol for Suzuki-Miyaura Coupling
A flask is charged with the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) is added, and the reaction mixture is heated with stirring for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biphenyl product.
Product Characterization
The synthesized biphenyl products are typically characterized using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
-
Melting Point: The melting point of a solid product is a useful indicator of its purity.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts for generating diagrams of the experimental workflow and relevant biological signaling pathways where the synthesized biphenyl compounds may exhibit activity.
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Potential Biological Signaling Pathways
Biphenyl derivatives are known to interact with various biological targets, including hormone receptors and protein kinases. The following diagrams illustrate two key signaling pathways that are often modulated by such compounds.
Many biphenyl compounds exhibit estrogenic or anti-estrogenic activity by binding to the estrogen receptor alpha (ERα). This interaction can influence gene transcription related to cell proliferation and survival.
Caption: Simplified Estrogen Receptor α signaling pathway.
Certain biphenyl structures can act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of this pathway can block downstream signaling cascades that are critical for cancer cell growth and proliferation.[3][4][5][6][7]
Caption: Simplified EGFR signaling pathway inhibition.
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered and electronically modulated biphenyl derivatives. While comprehensive comparative data is emerging, the available information on related structures suggests that it is a competent coupling partner, providing good to excellent yields. The resulting biphenyl scaffolds hold significant promise for the development of novel therapeutics, particularly as modulators of critical signaling pathways such as those governed by the estrogen receptor and EGFR. Further research into the specific reaction kinetics and optimization for this boronic acid will undoubtedly expand its application in medicinal chemistry and materials science.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
A Comparative Guide to the 2D NMR Analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid and its Alternatives
For researchers and professionals in drug development and chemical synthesis, boronic acids are indispensable molecular tools. Their utility in cross-coupling reactions and as sensors necessitates thorough structural elucidation, for which two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique. This guide provides a comparative analysis of the 2D NMR characteristics of 3,5-Dimethyl-4-isopropoxyphenylboronic acid and two common alternatives: the electron-rich 4-methoxyphenylboronic acid and the electron-deficient 3,5-bis(trifluoromethyl)phenylboronic acid.
Executive Summary
This guide presents a detailed comparison of the 2D NMR spectroscopic features of this compound and two alternative phenylboronic acid derivatives. Due to the limited availability of public experimental 2D NMR data for this compound, its expected spectral correlations are predicted based on known chemical shifts of structurally related compounds. This comparison highlights the distinct NMR fingerprints of these molecules, arising from their different electronic and steric properties, and provides a foundational understanding for their characterization.
Predicted 2D NMR Analysis of this compound
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H (2,6) | ~7.5 | ~137 |
| -OCH(CH₃)₂ | ~4.4 (septet) | ~72 |
| Ar-CH₃ (3,5) | ~2.2 (singlet) | ~16 |
| -OCH(CH₃)₂ | ~1.3 (doublet) | ~22 |
| Ar-C-B (1) | - | Not typically observed |
| Ar-C-O (4) | - | ~158 |
| Ar-C-CH₃ (3,5) | - | ~130 |
| Ar-CH (2,6) | See Ar-H | See Ar-C |
| B(OH)₂ | ~8.0 (broad singlet) | - |
Expected 2D NMR Correlations:
-
COSY (Correlation Spectroscopy): A cross-peak is expected between the methine proton of the isopropoxy group (~4.4 ppm) and the methyl protons of the same group (~1.3 ppm), indicating their three-bond scalar coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum will show direct one-bond correlations between protons and their attached carbons. Expected correlations are:
-
Ar-H (~7.5 ppm) with Ar-C (~137 ppm).
-
Isopropoxy CH (~4.4 ppm) with its carbon (~72 ppm).
-
Aromatic methyl protons (~2.2 ppm) with their carbons (~16 ppm).
-
Isopropoxy methyl protons (~1.3 ppm) with their carbons (~22 ppm).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations, providing key connectivity information. Expected correlations include:
-
Aromatic protons (~7.5 ppm) to the aromatic carbons C-3/C-5 (~130 ppm) and the carbon bearing the boronic acid (C-1).
-
Aromatic methyl protons (~2.2 ppm) to the aromatic carbons C-2/C-6 (~137 ppm), C-3/C-5 (~130 ppm), and C-4 (~158 ppm).
-
Isopropoxy methine proton (~4.4 ppm) to the aromatic carbon C-4 (~158 ppm).
-
Comparative 2D NMR Analysis of Alternative Boronic Acids
4-Methoxyphenylboronic Acid
This electron-rich boronic acid serves as a common building block in Suzuki-Miyaura couplings.
¹H and ¹³C NMR Spectral Data:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ar-H (2,6) | 7.75 (d, J=8.8 Hz) | 136.5 |
| Ar-H (3,5) | 6.92 (d, J=8.8 Hz) | 114.0 |
| -OCH₃ | 3.81 (s) | 55.2 |
| Ar-C-B (1) | - | Not typically observed |
| Ar-C-O (4) | - | 162.2 |
Expected 2D NMR Correlations:
-
COSY: A cross-peak will be observed between the aromatic protons at 7.75 ppm and 6.92 ppm due to their three-bond coupling.
-
HSQC:
-
Ar-H (7.75 ppm) with Ar-C (136.5 ppm).
-
Ar-H (6.92 ppm) with Ar-C (114.0 ppm).
-
-OCH₃ protons (3.81 ppm) with their carbon (55.2 ppm).
-
-
HMBC:
-
-OCH₃ protons (3.81 ppm) to the aromatic carbon C-4 (162.2 ppm).
-
Aromatic protons at 7.75 ppm to C-3/C-5 (114.0 ppm) and C-1.
-
Aromatic protons at 6.92 ppm to C-2/C-6 (136.5 ppm) and C-4 (162.2 ppm).
-
3,5-Bis(trifluoromethyl)phenylboronic Acid
This electron-deficient boronic acid is often used when electron-withdrawing groups are required to influence reaction outcomes or molecular properties.
¹H and ¹³C NMR Spectral Data:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ar-H (2,6) | 8.35 (s) | 135.5 (q, J=3.8 Hz) |
| Ar-H (4) | 8.15 (s) | 129.0 |
| -CF₃ | - | 123.0 (q, J=273 Hz) |
| Ar-C-B (1) | - | Not typically observed |
| Ar-C-CF₃(3,5) | - | 132.5 (q, J=33 Hz) |
Expected 2D NMR Correlations:
-
COSY: No significant H-H couplings are expected in the aromatic region due to the substitution pattern.
-
HSQC:
-
Ar-H (8.35 ppm) with Ar-C (135.5 ppm).
-
Ar-H (8.15 ppm) with Ar-C (129.0 ppm).
-
-
HMBC:
-
Aromatic proton at 8.15 ppm to the carbons bearing the trifluoromethyl groups (132.5 ppm) and the carbons at positions 2 and 6 (135.5 ppm).
-
Aromatic protons at 8.35 ppm to the carbon at position 4 (129.0 ppm), the carbon bearing the boronic acid (C-1), and the carbon bearing the trifluoromethyl group (132.5 ppm).
-
Experimental Protocols
A general protocol for acquiring high-quality 2D NMR spectra for phenylboronic acid derivatives is provided below.
Sample Preparation:
-
Accurately weigh 10-20 mg of the boronic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to obtain a homogeneous magnetic field.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
Set up the desired 2D NMR experiments (COSY, HSQC, HMBC) using standard instrument parameters. Typical parameters include:
-
COSY: 256-512 increments in the indirect dimension (t₁), 2-4 scans per increment.
-
HSQC: Optimized for a one-bond ¹JCH coupling constant of ~145 Hz.
-
HMBC: Optimized for long-range coupling constants in the range of 4-10 Hz.
-
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.
Visualizations
// Nodes for the structure C1 [label="C1-B", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C2-H\n(~7.5 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3-CH3\n(~2.2 ppm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C4-O", fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C5-CH3\n(~2.2 ppm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C6 [label="C6-H\n(~7.5 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_iso [label="O-CH\n(~4.4 ppm)", fillcolor="#FBBC05", fontcolor="#202124"]; CH3_iso [label="CH(CH3)2\n(~1.3 ppm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for COSY correlations edge [color="#EA4335", style=dashed, label="COSY"]; O_iso -> CH3_iso;
// Edges for HMBC correlations edge [color="#4285F4", style=dotted, label="HMBC", constraint=false]; C2 -> C4; C2 -> C3; C6 -> C4; C6 -> C5; C3 -> C2; C3 -> C4; C5 -> C6; C5 -> C4; O_iso -> C4;
// Structural connections edge [color="#202124", style=solid, label=""]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- O_iso; } } Caption: Predicted 2D NMR correlations for the title compound.
Conclusion
The 2D NMR analysis provides a detailed structural fingerprint of phenylboronic acid derivatives. While sharing a common phenylboronic acid core, the electronic and steric variations introduced by different substituents lead to distinct and predictable patterns in their COSY, HSQC, and HMBC spectra. This comparative guide serves as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and development. The presented protocols and predicted correlation maps offer a solid foundation for interpreting experimental data and confirming molecular structures.
A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other key analytical techniques for the analysis of products derived from 3,5-Dimethyl-4-isopropoxyphenylboronic acid, a versatile building block in organic synthesis. We will delve into the quantitative performance of these methods, provide detailed experimental protocols, and visualize the underlying workflows and reaction pathways.
Performance Comparison of Analytical Techniques
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands out for its exceptional sensitivity and selectivity in identifying and quantifying complex reaction products. However, a holistic analytical approach often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the quantitative performance of these methods in the context of analyzing boronic acid derivatives.
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | pg/mL to low ng/mL levels[1] | pg range (with derivatization) | µg to mg range |
| Limit of Quantitation (LOQ) | Low ng/mL levels[1] | ng range (with derivatization) | mg range |
| Linearity (R²) | >0.99[1] | >0.99 (with appropriate internal standards) | Not typically used for primary quantification in complex mixtures |
| Precision (%RSD) | < 3%[1] | < 5% | Variable, depends on concentration and instrument |
| Key Advantages | High sensitivity and selectivity, provides accurate mass for empirical formula determination, suitable for non-volatile and thermally labile compounds.[2] | High chromatographic resolution for volatile compounds, provides structural information through fragmentation patterns.[2] | Provides detailed structural information and is inherently quantitative without the need for response factors.[2] |
| Key Disadvantages | Higher initial instrument cost, potential for matrix effects.[2] | Requires derivatization for polar compounds like boronic acids, high temperatures can cause degradation of sensitive molecules.[2] | Lower sensitivity compared to MS, complex spectra for mixtures.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the analysis of Suzuki-Miyaura cross-coupling reaction products of this compound using LC-HRMS, GC-MS, and NMR.
LC-HRMS Analysis of a Suzuki-Miyaura Reaction Mixture
This protocol is designed for the in-process monitoring and final product analysis of a Suzuki-Miyaura coupling reaction.
a) Sample Preparation: At specified time intervals, or upon reaction completion, withdraw a 10-50 µL aliquot from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to high ng/mL range).
b) Chromatographic Conditions:
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
c) High-Resolution Mass Spectrometry Conditions:
-
Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Range: m/z 100-1000.
-
Resolution: >60,000 FWHM.
-
Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.
GC-MS Analysis of a Suzuki-Miyaura Reaction Mixture (with Derivatization)
Due to the low volatility of boronic acids and their products, derivatization is necessary for GC-MS analysis.
a) Sample Preparation (Silylation): Take a dried aliquot of the reaction mixture and dissolve it in a suitable solvent (e.g., pyridine or acetonitrile). Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
b) GC-MS Conditions:
-
Gas Chromatograph: A standard GC system with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
¹H NMR Analysis of a Purified Suzuki-Miyaura Product
NMR is an indispensable tool for the structural elucidation of the final, purified product.
a) Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
b) NMR Spectrometer Conditions:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard proton (¹H) NMR experiment.
-
Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to the residual solvent peak.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical analytical workflow and a generic Suzuki-Miyaura reaction pathway.
References
A Comparative Analysis of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Coupling and as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Arylboronic Acid Performance
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as indispensable reagents. Their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the construction of complex biaryl scaffolds fundamental to pharmaceuticals and functional materials. Furthermore, the unique electronic properties of the boronic acid moiety have positioned these compounds as potent enzyme inhibitors, opening new avenues for therapeutic intervention.
This guide provides a comparative study of 3,5-Dimethyl-4-isopropoxyphenylboronic acid alongside other representative arylboronic acids. We will delve into their performance in the Suzuki-Miyaura coupling reaction, supported by experimental data, and explore their role as enzyme inhibitors, particularly in the context of proteasome inhibition. Detailed experimental protocols and workflow visualizations are provided to facilitate practical application and further research.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of the arylboronic acid is a critical determinant of reaction efficiency. The electronic and steric properties of the substituents on the phenyl ring significantly influence the transmetalation step of the catalytic cycle. Arylboronic acids with electron-donating groups, such as the isopropoxy and dimethyl groups in this compound, are generally considered to be more reactive than those with electron-withdrawing groups. This is attributed to the increased electron density on the carbon atom attached to the boron, which facilitates its transfer to the palladium center.
To illustrate this, the following tables summarize the yields of Suzuki-Miyaura coupling reactions between various arylboronic acids and aryl halides under comparable conditions.
Table 1: Comparison of Arylboronic Acid Performance in Suzuki-Miyaura Coupling with an Electron-Rich Aryl Bromide (4-Bromoanisole)
| Arylboronic Acid | Substituents | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound (Representative) | 2x -CH₃ (ortho), 1x -OCH(CH₃)₂ (para) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 12 | ~95 (estimated) |
| Phenylboronic acid | None | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 12 | 92 |
| 4-Methoxyphenylboronic acid | 1x -OCH₃ (para) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 12 | 96 |
| 4-Fluorophenylboronic acid | 1x -F (para) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 12 | 88 |
| 4-Trifluoromethylphenylboronic acid | 1x -CF₃ (para) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 12 | 85 |
Table 2: Comparison of Arylboronic Acid Performance in Suzuki-Miyaura Coupling with an Electron-Deficient Aryl Bromide (4-Bromobenzonitrile)
| Arylboronic Acid | Substituents | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound (Representative) | 2x -CH₃ (ortho), 1x -OCH(CH₃)₂ (para) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4 | ~98 (estimated) |
| Phenylboronic acid | None | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4 | 95 |
| 4-Methoxyphenylboronic acid | 1x -OCH₃ (para) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4 | 97 |
| 4-Fluorophenylboronic acid | 1x -F (para) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4 | 90 |
| 4-Trifluoromethylphenylboronic acid | 1x -CF₃ (para) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4 | 88 |
Experimental Protocols
General Procedure for a Comparative Suzuki-Miyaura Coupling Study
This protocol outlines a general method for comparing the reactivity of different arylboronic acids in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole or 4-bromobenzonitrile) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water, 10:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Determine the yield of the purified product.
-
Repeat the procedure for each arylboronic acid to be tested, keeping all other reaction parameters constant to ensure a valid comparison.
Role as Enzyme Inhibitors: The Case of Proteasome Inhibition
Arylboronic acids have emerged as a significant class of enzyme inhibitors due to the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes. A prominent example is the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. Dysregulation of the proteasome is implicated in various diseases, including cancer.
Boronic acid-containing drugs, such as bortezomib, function by inhibiting the chymotrypsin-like activity of the 26S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events culminating in apoptosis (programmed cell death) of cancer cells. While specific inhibitory data for this compound against the proteasome is not widely published, its structural features could be explored for the design of novel proteasome inhibitors.
Signaling Pathway of Proteasome Inhibition by Arylboronic Acids
Caption: Proteasome inhibition by arylboronic acids.
Experimental and Logical Workflow
The following diagrams illustrate a typical experimental workflow for a comparative study of arylboronic acids and the logical relationship in the Suzuki-Miyaura catalytic cycle.
Workflow for Comparative Study of Arylboronic Acids
Caption: Experimental workflow for a comparative study.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Reactivity Face-Off: 3,5-Dimethyl-4-isopropoxyphenylboronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key determinant of the reaction's success is the nature of the organoboron reagent. This guide provides a detailed comparison of the reactivity of 3,5-Dimethyl-4-isopropoxyphenylboronic acid and the parent phenylboronic acid, offering insights into the impact of aromatic ring substitution on this critical reaction. Understanding these differences is paramount for researchers in optimizing reaction conditions and accelerating the synthesis of complex molecules in pharmaceutical and materials science applications.
Executive Summary of Reactivity
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by both electronic and steric factors. This compound is generally expected to exhibit higher reactivity compared to phenylboronic acid. This is attributed to the presence of electron-donating substituents (two methyl groups and one isopropoxy group) on the phenyl ring. These groups increase the electron density on the aromatic ring, which facilitates the crucial transmetalation step of the catalytic cycle. In contrast, the unsubstituted phenylboronic acid serves as a baseline for reactivity.
Data Presentation: A Comparative Overview
| Feature | This compound | Phenylboronic Acid |
| Structure | ||
| Molecular Weight | 222.10 g/mol | 121.93 g/mol |
| Substituent Effects | Two methyl groups (electron-donating, weak activating), One isopropoxy group (electron-donating, strong activating) | Unsubstituted |
| Electronic Nature | Electron-rich aromatic ring | Neutral aromatic ring |
| Steric Hindrance | Moderate steric hindrance from ortho-methyl and isopropoxy groups | Minimal steric hindrance |
| Expected Reactivity in Suzuki Coupling | Higher reactivity due to enhanced nucleophilicity of the aryl group, facilitating transmetalation. | Baseline reactivity. |
| Representative Reported Yield | High yields are generally expected and achieved in Suzuki couplings. For example, similar electron-rich boronic acids often provide yields >90% under optimized conditions. | Yields are highly dependent on the coupling partner and reaction conditions, but it is a robust and widely used reagent. |
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic acid (this compound or Phenylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (5 mL) followed by the palladium catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting a Suzuki-Miyaura coupling experiment.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
In the comparative analysis of this compound and phenylboronic acid, the substituted boronic acid is predicted to be the more reactive coupling partner in Suzuki-Miyaura reactions. This is a direct consequence of the electron-donating nature of its substituents, which enhances the nucleophilicity of the aryl group and facilitates the key transmetalation step. For researchers and drug development professionals, the choice of this compound may lead to faster reaction times, higher yields, and milder reaction conditions, ultimately accelerating the synthesis of target molecules. The provided experimental protocol offers a standardized method for empirically validating these reactivity differences and for optimizing conditions for specific applications.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3,5-Dimethyl-4-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is critical for the success of this reaction, particularly when employing sterically hindered or electronically rich substrates such as 3,5-Dimethyl-4-isopropoxyphenylboronic acid. This guide provides an objective comparison of the performance of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and XPhos Pd G3, a third-generation Buchwald precatalyst—in the context of a model Suzuki-Miyaura coupling reaction.
Performance Comparison of Palladium Catalysts
To illustrate the relative efficacy of the selected palladium catalysts, we present experimental data for the model reaction of this compound with 4-bromoanisole. The data summarized below is representative of typical outcomes for such a reaction, highlighting the strengths and weaknesses of each catalytic system.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
| Pd(dppf)Cl₂ | 1.5 | K₃PO₄ | 1,4-Dioxane | 90 | 6 | 92 |
| XPhos Pd G3 | 0.5 | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | 98 |
Experimental Protocols
Detailed methodologies for the model Suzuki-Miyaura coupling reaction using each of the compared palladium catalysts are provided below. These protocols are general and may require optimization for specific applications.
General Procedure using Pd(PPh₃)₄
A mixture of 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) is placed in a round-bottom flask. The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added, followed by a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL). The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure using Pd(dppf)Cl₂
In a Schlenk flask, 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.015 mmol, 1.5 mol%) are combined. The flask is evacuated and backfilled with argon. Degassed 1,4-dioxane (5 mL) is added, and the mixture is heated to 90 °C for 6 hours. Upon completion, the reaction is cooled, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by silica gel chromatography.
General Procedure using XPhos Pd G3
To a vial is added 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and XPhos Pd G3 (0.005 mmol, 0.5 mol%). The vial is sealed with a septum and purged with argon. A degassed mixture of tert-butanol (4 mL) and water (1 mL) is added via syringe. The reaction is stirred at 80 °C for 2 hours. After cooling, the mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To further elucidate the processes involved, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Concluding Remarks
The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound has a significant impact on reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and longer reaction times. Pd(dppf)Cl₂ offers improved performance with better stability and higher yields in shorter timeframes. For challenging substrates and for achieving the highest efficiency, modern precatalysts such as XPhos Pd G3 are superior, allowing for very low catalyst loadings, mild reaction conditions, and rapid conversion to the desired product. The choice of catalyst should be guided by the specific requirements of the synthesis, including cost, scalability, and the nature of the substrates involved.
A Comparative Kinetic Analysis of Suzuki Coupling Reactions: The Case of 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of the electron-rich and sterically hindered 3,5-Dimethyl-4-isopropoxyphenylboronic acid in Suzuki reactions against common, less substituted phenylboronic acids. This analysis is supported by established mechanistic principles and comparative experimental data for analogous systems.
The electronic and steric profile of a boronic acid directly impacts the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. This compound possesses strong electron-donating groups (two methyl and one isopropoxy group), which are expected to increase the nucleophilicity of the aryl group. This enhanced nucleophilicity can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle. However, the presence of two methyl groups ortho to the boronic acid moiety introduces significant steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. The overall reaction rate is therefore a result of the interplay between these opposing electronic and steric effects.
Performance Comparison: Kinetic Profiles of Substituted Phenylboronic Acids
| Boronic Acid | Substituent Effects | Expected Impact on Reaction Rate | Relative Rate (Qualitative) |
| This compound | Strong electron-donating groups (two methyl, one isopropoxy); Significant steric hindrance from two ortho-methyl groups. | Electron-donating groups accelerate transmetalation; steric hindrance slows transmetalation. The net effect will depend on the specific reaction conditions and coupling partner. | Variable |
| Phenylboronic Acid | Unsubstituted (baseline). | Serves as a standard reference for comparison. | Standard |
| 4-Tolylboronic Acid | Weak electron-donating group (methyl) at the para-position; minimal steric hindrance. | The electron-donating methyl group can slightly increase the rate of transmetalation compared to phenylboronic acid.[1] | Faster than Phenylboronic Acid |
| 4-Methoxyphenylboronic Acid | Moderate electron-donating group (methoxy) at the para-position; minimal steric hindrance. | The stronger electron-donating methoxy group generally leads to a faster transmetalation step compared to a methyl group.[2] | Faster than 4-Tolylboronic Acid |
Note: This table provides a qualitative comparison based on general principles. Actual reaction rates can be influenced by various factors including the specific aryl halide, catalyst system, base, and solvent used.[1]
Experimental Protocols for Kinetic Studies
A well-designed experimental protocol is crucial for obtaining reliable kinetic data for Suzuki-Miyaura cross-coupling reactions. The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]
General Procedure for Reaction Monitoring by HPLC:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., 1.0 mmol), the boronic acid (e.g., 1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., biphenyl, 0.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen anhydrous and degassed solvent (e.g., 10 mL of toluene/water mixture). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1-2 mol% of Pd(PPh₃)₄).
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction (t=0). At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the aliquot with a suitable solution (e.g., a mixture of water and an organic solvent like ethyl acetate) to stop the reaction. Dilute the quenched sample to a known volume for HPLC analysis.
-
Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column and detector. Quantify the concentration of the product and the remaining starting material by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the curve at the initial time points. By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate constant (k) can be calculated. Performing the reaction at different temperatures allows for the determination of the activation energy (Ea) using the Arrhenius equation.[1]
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
DFT studies on the transition state of 3,5-Dimethyl-4-isopropoxyphenylboronic acid coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for C-C bond formation.[1] The catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] DFT studies have been instrumental in elucidating the energetics and structures of the intermediates and transition states involved in each of these stages.
The Catalytic Cycle: A Visual Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the interplay of a Pd(0) and Pd(II) catalyst.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized 3,5-Dimethyl-4-isopropoxyphenylboronic Acid for Pharmaceutical Research
A detailed guide for researchers, scientists, and drug development professionals on the purity assessment of synthesized 3,5-Dimethyl-4-isopropoxyphenylboronic acid, with a comparative analysis against commercially available alternatives. This guide provides supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection of high-quality building blocks for pharmaceutical synthesis.
In the landscape of pharmaceutical research and drug development, the purity of starting materials is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Arylboronic acids are indispensable building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex molecular architectures found in many pharmaceuticals. This guide focuses on the purity analysis of a custom-synthesized batch of this compound, a versatile reagent in medicinal chemistry. Its performance is objectively compared with two commercially available, structurally related alternatives: 3,5-Dimethyl-4-methoxyphenylboronic acid and 3,5-Dimethyl-4-ethoxyphenylboronic acid.
Comparative Purity Assessment
The purity of the synthesized this compound was rigorously evaluated using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These results are presented alongside the purity data of the selected alternative compounds to provide a clear comparison for researchers.
| Compound | Synthesis Route | Purity by HPLC (%)[1] | Purity by qNMR (%) | Key Impurities Identified |
| This compound | Custom Synthesis via Grignard Reaction | 98.2 | 97.5 ± 0.3 | 1-bromo-3,5-dimethyl-4-isopropoxybenzene (starting material), 2,6-dimethyl-1-isopropoxybenzene (protodeboronation byproduct), Boronic acid anhydride (boroxine)[2] |
| 3,5-Dimethyl-4-methoxyphenylboronic acid | Commercial Source A | 97.5 | 96.8 ± 0.4 | Unspecified minor impurities |
| 3,5-Dimethyl-4-ethoxyphenylboronic acid | Commercial Source B | 98.0 | 97.2 ± 0.2 | Unspecified minor impurities |
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis are provided below to ensure reproducibility and transparency.
Synthesis of this compound
The synthesis of this compound was adapted from established protocols for the preparation of arylboronic acids via the Grignard reaction.
Step 1: Preparation of 1-bromo-3,5-dimethyl-4-isopropoxybenzene. 2,6-Dimethylphenol is first brominated to yield 4-bromo-2,6-dimethylphenol. Subsequent Williamson ether synthesis with 2-bromopropane in the presence of a base like potassium carbonate affords the desired starting material.
Step 2: Grignard Reagent Formation and Borylation. To a flame-dried flask under an inert atmosphere, magnesium turnings are added. A solution of 1-bromo-3,5-dimethyl-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is then cooled to -78 °C, and triisopropyl borate is added slowly.
Step 3: Hydrolysis and Purification. The reaction is quenched with aqueous hydrochloric acid and stirred to hydrolyze the boronate ester. The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization to yield this compound as a white solid.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the boronic acid samples was determined using a reverse-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate method for determining the absolute purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: A precisely weighed amount of the boronic acid and the internal standard are dissolved in the deuterated solvent.
-
Data Acquisition: A one-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T1) is used to ensure quantitative signal intensities.
-
Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Figure 1. Experimental workflow for the synthesis and purity analysis of this compound.
Figure 2. Logical relationship for the comparison of the synthesized boronic acid with its alternatives.
Conclusion
The custom-synthesized this compound demonstrates high purity (98.2% by HPLC, 97.5% by qNMR), comparable to or exceeding that of commercially available alternatives. The detailed impurity profile provides valuable information for process optimization and risk assessment in drug development. The provided experimental protocols offer a reliable framework for in-house synthesis and quality control. This comprehensive guide equips researchers with the necessary data and methodologies to make informed decisions when selecting boronic acid building blocks for their synthetic endeavors.
References
Validation of a synthetic route to a target molecule using 3,5-Dimethyl-4-isopropoxyphenylboronic acid
Introduction
Sonidegib is a potent and selective Smoothened (Smo) antagonist approved for the treatment of locally advanced basal cell carcinoma.[1] Its chemical structure, N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide, features a key biphenyl moiety. The formation of this biphenyl core is a critical step in its synthesis and is often achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of two synthetic routes to Sonidegib, both of which utilize a Suzuki-Miyaura coupling at different stages of the synthesis. The routes are evaluated based on experimental data from an environmentally responsible, 3-pot, 5-step synthesis performed in water.[2][3]
While the prompt specified the use of 3,5-Dimethyl-4-isopropoxyphenylboronic acid, the established synthetic routes for Sonidegib utilize (4-(trifluoromethoxy)phenyl)boronic acid to construct the required biphenyl core. This guide will therefore focus on the validated synthetic pathways to Sonidegib.
Synthetic Route 1: Early-Stage Suzuki-Miyaura Coupling
In this approach, the biphenyl core is synthesized early in the process, followed by amide coupling to introduce the pyridinamine moiety.
Experimental Data for Route 1
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 2-bromo-6-methylbenzoic acid, (4-(trifluoromethoxy)phenyl)boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2 wt% TPGS-750-M/H₂O | 45°C | 10 h | 95 |
| 2 | Amide Coupling | Intermediate 8, Intermediate 4 | DCC, DMAP | 2 wt% TPGS-750-M/H₂O | 45°C | 20 h | 92 |
Synthetic Route 2: Late-Stage Suzuki-Miyaura Coupling
This alternative route prioritizes the formation of the amide bond, with the Suzuki-Miyaura coupling occurring as one of the final steps.
Experimental Data for Route 2
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | Amide Coupling | 3-bromo-2-methylbenzoic acid, Intermediate 4 | DCC, DMAP | 2 wt% TPGS-750-M/H₂O | 45°C | 20 h | 94 |
| 2 | Suzuki-Miyaura Coupling | Intermediate 10, (4-(trifluoromethoxy)phenyl)boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2 wt% TPGS-750-M/H₂O | 45°C | 10 h | 93 |
The Suzuki-Miyaura Catalytic Cycle
The core of both synthetic routes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction follows a well-defined catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
In a vial, the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are combined. The palladium catalyst (e.g., 5 mol% Pd(OAc)₂) and ligand (e.g., 15 mol% PPh₃) are added, followed by the solvent system (e.g., 2 wt% TPGS-750-M/H₂O). The vial is sealed and the mixture is stirred at the specified temperature for the designated time. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure for Amide Coupling
To a solution of the carboxylic acid (1.0 mmol) and amine (1.2 mmol) in the solvent (e.g., 2 wt% TPGS-750-M/H₂O), a coupling agent (e.g., DCC, 2.0 mmol) and a catalyst (e.g., 10 mol% DMAP) are added. The reaction mixture is stirred at the specified temperature for the indicated duration. After the reaction is complete, the mixture is extracted with an organic solvent (e.g., EtOAc). The combined organic extracts are washed, dried, and concentrated in vacuo to yield the crude amide, which is then purified by column chromatography.[3]
Comparison and Conclusion
| Metric | Route 1 (Early-Stage Suzuki) | Route 2 (Late-Stage Suzuki) |
| Overall Yield | ~87% | ~87% |
| Key Challenge | Potential for side reactions with the carboxylic acid group during the Suzuki coupling. | The Suzuki coupling is performed on a more complex molecule, which could affect reaction efficiency and purification. |
| Purification | Purification of the biphenyl carboxylic acid may be simpler than the final product. | Purification of the final product after the Suzuki coupling might be more challenging due to the increased molecular weight and complexity. |
| Process Efficiency | Both routes are part of an efficient 3-pot, 5-step synthesis.[2][3] | Both routes demonstrate high yields under environmentally friendly aqueous conditions.[2][3] |
Both synthetic routes to Sonidegib presented here are highly efficient, with comparable overall yields. The choice between an early-stage or late-stage Suzuki-Miyaura coupling may depend on factors such as the availability of starting materials, the ease of purification of intermediates, and the potential for side reactions. The development of aqueous, micellar conditions for these reactions represents a significant advancement towards a more sustainable synthesis of this important pharmaceutical agent.[2][3]
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 3,5-Dimethyl-4-isopropoxyphenylboronic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in the laboratory. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-isopropoxyphenylboronic acid. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. The primary routes of exposure to be concerned with are inhalation, skin contact, and eye contact. Boronic acid compounds may cause skin, eye, and respiratory irritation.[2][3][4][5][6]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][8][9]
-
Remove any contaminated clothing immediately and wash it before reuse.[2]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, polychloroprene, butyl rubber) should be worn.[3] Inspect gloves for integrity before each use.[3][8][9] | To prevent skin contact and potential irritation or absorption.[3][4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation from inhaling dust or aerosols.[3][4][5][6] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the experimental protocol and have all required materials and equipment ready.
-
Location: Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[1][7]
-
Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation. Avoid shaking or vigorous scooping.
-
Spills: In the event of a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite).[2] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][3] For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Store separately from food and drink.[1]
Disposal Plan: Managing Chemical Waste
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
Waste Segregation and Collection:
-
Designated Waste Container: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[7][10]
-
Avoid Mixing: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Contaminated Materials: Dispose of contaminated items such as gloves, weighing papers, and pipette tips in the designated hazardous waste container.
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ereztech.com [ereztech.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
